Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGNAZAPKOTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365761 | |
| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41310-80-9 | |
| Record name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate molecular structure
An In-depth Technical Guide to the Molecular Structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a key ketoester intermediate in contemporary pharmaceutical development. This document moves beyond a simple recitation of data, offering an in-depth analysis of the synthetic rationale and the multi-technique spectroscopic approach required for unambiguous structural elucidation and validation. We will explore the causality behind the selection of the Friedel-Crafts acylation for its synthesis and detail the orthogonal analytical methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that form a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's characterization for applications in medicinal chemistry and process development.
Introduction and Strategic Importance
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No: 33140-06-8) is an aromatic ketoester of significant interest in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an ester functional group, presents a versatile scaffold for building more complex molecules, particularly heterocyclic compounds prevalent in many drug candidates.[1] The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.
A definitive understanding of its molecular structure is paramount for ensuring the identity, purity, and consistency of starting materials in a regulated drug development environment. This guide provides the foundational knowledge for its synthesis and the analytical framework for its complete characterization.
Physicochemical and Computed Properties
A summary of the essential physicochemical and computed properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is presented below. This data is critical for handling, reaction design, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO₃ | PubChem[2] |
| Molecular Weight | 224.23 g/mol | Santa Cruz Biotechnology[3] |
| CAS Number | 33140-06-8 (related structure) | EPA DSSTox[2] |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | PubChem[2] |
| SMILES | CCOC(=O)CCC(=O)C1=CC=C(C=C1)F | PubChem[4] |
| InChIKey | LVLZSYCLOPEBSR-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Solid (predicted) | Sigma-Aldrich[5] |
| Storage | 2-8°C | MySkinRecipes[1] |
Note: The provided CAS number 33140-06-8 corresponds to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate in some databases, a closely related structure. The data presented is for the title compound, Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Synthesis Pathway: Friedel-Crafts Acylation
The most logical and industrially scalable approach to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of C-C bond formation on aromatic rings.[6]
Rationale for Method Selection
The Friedel-Crafts acylation is chosen for its efficiency and regioselectivity. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The acyl group is deactivating to the aromatic ring, which effectively prevents polysubstitution—a common issue with the related Friedel-Crafts alkylation.[7] This ensures the formation of the desired monoacylated product with high yield.
The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of fluorobenzene.[8]
Detailed Synthesis Protocol
This protocol describes a standard laboratory procedure for the synthesis.
Reactants:
-
Fluorobenzene
-
Ethyl 3-(chloroformyl)propanoate (Ethyl succinyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane).
-
Acyl Chloride Addition: Ethyl 3-(chloroformyl)propanoate is dissolved in the same solvent and added dropwise to the stirred suspension of AlCl₃ at 0°C. This forms the acylium ion-Lewis acid complex.
-
Fluorobenzene Addition: Fluorobenzene is added dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Spectroscopic Analysis for Structural Validation
A combination of spectroscopic techniques is essential to confirm the molecular structure of the synthesized product. This orthogonal approach ensures a self-validating system where the data from each technique corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9]
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for each unique proton environment.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-a (Aromatic) | ~8.0 | Doublet of doublets | 2H | Protons ortho to the electron-withdrawing carbonyl group. |
| H-b (Aromatic) | ~7.2 | Doublet of doublets | 2H | Protons ortho to the fluorine atom. |
| H-c (-CH₂-CO-Ar) | ~3.3 | Triplet | 2H | Methylene protons adjacent to the aromatic ketone. |
| H-d (-CH₂-COO-) | ~2.8 | Triplet | 2H | Methylene protons adjacent to the ester carbonyl. |
| H-e (-O-CH₂-CH₃) | ~4.1 | Quartet | 2H | Methylene protons of the ethyl ester group. |
| H-f (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H | Methyl protons of the ethyl ester group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the number of unique carbon environments.[10]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ketone) | ~197 | Typical chemical shift for an aromatic ketone carbonyl.[11] |
| C=O (Ester) | ~173 | Typical chemical shift for an ester carbonyl. |
| C-Ar (C-F) | ~166 | Aromatic carbon directly bonded to fluorine (large downfield shift). |
| C-Ar (C-CO) | ~133 | Quaternary aromatic carbon attached to the carbonyl group. |
| C-Ar (CH) | ~131 | Aromatic carbons ortho to the carbonyl group. |
| C-Ar (CH) | ~116 | Aromatic carbons ortho to the fluorine atom. |
| -O-C H₂- | ~61 | Methylene carbon of the ethyl ester. |
| -C H₂-CO-Ar | ~34 | Methylene carbon adjacent to the ketone. |
| -C H₂-COO- | ~29 | Methylene carbon adjacent to the ester. |
| -CH₃ | ~14 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Aromatic Ketone) | ~1685 | Strong | Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[11][12] |
| C=O Stretch (Ester) | ~1735 | Strong | Typical stretching frequency for a saturated aliphatic ester. |
| C-O Stretch (Ester) | 1250-1100 | Strong | Characteristic C-O single bond stretch. |
| Aromatic C=C Stretch | 1600-1450 | Medium | Vibrations of the phenyl ring. |
| C-F Stretch | 1250-1150 | Strong | Strong absorption due to the polarity of the C-F bond. |
| Aliphatic C-H Stretch | 2980-2850 | Medium | Stretching vibrations of the methylene and methyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which further confirms the structure.[13] The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[14]
| m/z Value | Ion Structure | Fragmentation Pathway |
| 224 | [C₁₂H₁₃FO₃]⁺• | Molecular Ion (M⁺•) |
| 179 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester (α-cleavage). |
| 151 | [M - COOCH₂CH₃]⁺ | Loss of the carbethoxy radical. |
| 123 | [FC₆H₄CO]⁺ | Cleavage between the carbonyl and the adjacent methylene group, forming the fluorobenzoyl cation (a very stable and expected fragment). |
| 95 | [C₆H₄F]⁺ | Loss of CO from the fluorobenzoyl cation. |
Analytical Workflow Diagram
Caption: Orthogonal analytical workflow for structural validation.
Conclusion
The molecular structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate has been thoroughly examined through the lens of its synthesis and spectroscopic characterization. The use of Friedel-Crafts acylation provides a reliable route to this important pharmaceutical intermediate. A multi-technique analytical approach, combining NMR, IR, and MS, serves as a robust, self-validating system to unequivocally confirm its structural identity and purity. The detailed protocols and expected spectral data provided in this guide offer a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this versatile molecule in drug discovery and development.
References
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. CAS No: 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.[Link]
-
PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]
-
Chemsrc. ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]
-
ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.[Link]
-
ResearchGate. Mass Spectra of β-Keto Esters.[Link]
-
YouTube. Friedel-Crafts Acylation.[Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate.[Link]
-
National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.[Link]
-
MySkinRecipes. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.[Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.[Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.[Link]
-
YouTube. Spectroscopic analysis of aldehydes and ketones.[Link]
-
National Institutes of Health (NIH). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.[Link]
-
PubChem. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]
- 2. Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | C12H13ClO3 | CID 10847663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a ketoester of significant interest in synthetic and medicinal chemistry, presents a unique combination of functional groups that dictate its physicochemical properties. This technical guide provides a comprehensive analysis of the known and predicted physical characteristics of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages data from its carboxylic acid precursor, analogous compounds, and established chemical principles to offer a robust profile for researchers. This guide includes a detailed discussion of its expected physical state, solubility, and thermal properties, alongside methodologies for its synthesis and characterization.
Introduction and Molecular Structure
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, also known as 3-(4-fluorobenzoyl)propionic acid ethyl ester, belongs to the class of aromatic ketoesters. Its structure features a fluorinated phenyl ring attached to a ketone, with an ethyl ester at the terminus of the butanoyl chain. This unique arrangement of a ketone, an ester, and a fluorinated aromatic ring makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key feature for drug design.
Below is the two-dimensional structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Caption: 2D Structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Physical and Chemical Properties
Table 1: Physical and Chemical Property Profile
| Property | Value (Predicted/Inferred) | Basis for Estimation and Expert Commentary |
| Molecular Formula | C₁₂H₁₃FO₃ | Calculated from the molecular structure. |
| Molecular Weight | 224.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Esters of similar molecular weight are often liquids at room temperature. The non-fluorinated analog, ethyl 4-oxo-4-phenylbutyrate, is a liquid. However, the precursor acid is a solid, so the ester could be a low-melting solid. |
| Melting Point | Likely near or slightly above room temperature | The precursor, 3-(4-fluorobenzoyl)propionic acid, has a melting point of 100-102 °C. Esterification typically lowers the melting point due to the disruption of hydrogen bonding present in the carboxylic acid dimer. |
| Boiling Point | > 290 °C (decomposes) | Estimated based on the boiling point of similar compounds like ethyl 3-oxo-4-phenylbutanoate (290 °C)[1]. The presence of fluorine may slightly alter this. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water. | The ethyl ester group increases lipophilicity compared to the carboxylic acid. Esters are generally less soluble in water than their parent carboxylic acids.[2] |
| Density | ~1.1 - 1.2 g/cm³ | Based on the density of similar aromatic ketoesters. |
Causality Behind Physical Properties
The physical state and solubility of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are dictated by its intermolecular forces. As an ester, it can participate in dipole-dipole interactions due to the polar carbonyl groups of the ketone and the ester.[2] However, unlike its carboxylic acid precursor, it cannot act as a hydrogen bond donor, leading to a significantly lower melting and boiling point compared to 3-(4-fluorobenzoyl)propionic acid.[2]
The presence of the fluorophenyl group introduces a significant dipole moment and increases the overall molecular weight, which would be expected to raise the boiling point compared to non-aromatic analogs. The fluorine atom's high electronegativity also influences the electronic environment of the entire molecule. The ethyl group contributes to the molecule's nonpolar character, enhancing its solubility in organic solvents.
Synthesis and Characterization
The most direct and common method for the preparation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(4-fluorobenzoyl)propionic acid.
Synthesis of the Precursor: 3-(4-fluorobenzoyl)propionic acid
This precursor can be synthesized via a Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[3]
Reaction:
Fluorobenzene + Succinic Anhydride --(AlCl₃)--> 3-(4-fluorobenzoyl)propionic acid
Fischer Esterification Protocol
This protocol is a generalized procedure for the synthesis of the title compound from its carboxylic acid precursor.
Materials:
-
3-(4-fluorobenzoyl)propionic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Experimental Workflow:
Caption: Fischer Esterification Workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-fluorobenzoyl)propionic acid in a significant excess of anhydrous ethanol. The use of excess ethanol helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]
-
Catalyst Addition: Slowly and carefully add a catalytic amount (typically 1-5 mol%) of concentrated sulfuric acid to the stirred solution. This should be done in an ice bath as the addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. The aqueous layer is discarded.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate, and then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Characterization Techniques
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (split into two doublets due to the fluorine substitution), the methylene protons of the butanoyl chain (two triplets), the ethyl group (a quartet and a triplet), and a downfield singlet for the methylene group adjacent to the ketone.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons (with C-F coupling), and the aliphatic carbons.
-
¹⁹F NMR: Will show a singlet for the single fluorine atom.
-
-
Infrared (IR) Spectroscopy: Will exhibit strong absorption bands for the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the carbonyl groups.
Conclusion
While direct experimental data for the physical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are sparse, a comprehensive understanding of its likely characteristics can be developed through the analysis of its chemical structure, comparison with related compounds, and application of fundamental chemical principles. This guide provides a framework for researchers to handle, synthesize, and characterize this important ketoester. The provided synthesis protocol offers a reliable method for its preparation, and the discussion of its expected properties will aid in its purification and subsequent use in research and development.
References
-
PubChem. (n.d.). Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ChemicalBook. (2024, April 9). Ethyl 3-oxo-4-phenylbutanoate. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved January 26, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Foreword: The Strategic Importance of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique structure, featuring a fluorinated aromatic ring, a ketone, and an ester functional group, makes it a versatile building block for medicinal chemists and materials scientists. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed mechanistic insights and practical experimental protocols for researchers and professionals in the field of drug development and chemical synthesis.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of ethyl 4-(4-fluorophenyl)-4-oxobutanoate reveals two primary and logical disconnection approaches, both centered around the formation of the carbon-carbon bond between the aromatic ring and the butanoate chain. This bond is classically formed via a Friedel-Crafts acylation reaction.
Caption: Retrosynthetic analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
This analysis logically leads to two main synthetic strategies:
-
Pathway 1: A Two-Step Synthesis via a Carboxylic Acid Intermediate. This approach involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 3-(4-fluorobenzoyl)propanoic acid, which is subsequently esterified to the final product.
-
Pathway 2: A Direct Single-Step Acylation. This more direct route utilizes the Friedel-Crafts acylation of fluorobenzene with a pre-formed electrophile, ethyl succinyl chloride.
This guide will delve into the mechanistic details and experimental considerations for both pathways.
II. Pathway 1: The Two-Step Approach - Acylation Followed by Esterification
This pathway offers a robust and often high-yielding route to the target molecule. The separation of the acylation and esterification steps allows for the purification of the intermediate carboxylic acid, which can be advantageous in achieving high purity of the final product.
A. Step 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
The cornerstone of this pathway is the electrophilic aromatic substitution reaction between fluorobenzene and succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1]
Mechanism of Acylation:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive acylium ion.[1]
-
Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The fluorine atom is an ortho-, para-director, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding 3-(4-fluorobenzoyl)propanoic acid. The catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required due to complexation with the product.
Caption: Mechanism of Friedel-Crafts Acylation of Fluorobenzene.
Experimental Protocol: Synthesis of 3-(4-fluorobenzoyl)propanoic acid
-
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add fluorobenzene.
-
Cool the mixture in an ice bath.
-
Add succinic anhydride portion-wise, maintaining the temperature below a specified limit (e.g., 10°C).
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-fluorobenzoyl)propanoic acid.
-
The crude product can be purified by recrystallization.
-
B. Step 2: Fischer Esterification of 3-(4-fluorobenzoyl)propanoic acid
The second step involves the conversion of the carboxylic acid intermediate to the corresponding ethyl ester via Fischer esterification. This is an acid-catalyzed reaction between the carboxylic acid and ethanol.[2]
Mechanism of Esterification:
-
Protonation of the Carbonyl Oxygen: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester and regenerate the acid catalyst.
Experimental Protocol: Synthesis of ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Materials:
-
3-(4-fluorobenzoyl)propanoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄) or another acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve 3-(4-fluorobenzoyl)propanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 4-(4-fluorophenyl)-4-oxobutanoate can be purified by column chromatography or distillation under reduced pressure.
-
III. Pathway 2: The Direct Approach - Friedel-Crafts Acylation with Ethyl Succinyl Chloride
This pathway offers a more direct route to the target molecule, potentially reducing the number of synthetic steps and improving overall efficiency. However, it requires the preparation of the acylating agent, ethyl succinyl chloride.
A. Preparation of Ethyl Succinyl Chloride
Ethyl succinyl chloride is typically prepared from monoethyl succinate, which can be synthesized from succinic anhydride and ethanol.[3] The subsequent reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), yields the desired acid chloride.[3]
Experimental Protocol: Synthesis of Ethyl Succinyl Chloride [3]
-
Materials:
-
Monoethyl succinate
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of dimethylformamide (DMF)
-
An inert solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a solution of monoethyl succinate in an inert solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a few hours.
-
Monitor the reaction for the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation.
-
The crude ethyl succinyl chloride can be purified by vacuum distillation.
-
B. Direct Friedel-Crafts Acylation of Fluorobenzene
With ethyl succinyl chloride in hand, a direct Friedel-Crafts acylation with fluorobenzene can be performed, again using a Lewis acid catalyst like AlCl₃.[4]
Mechanism: The mechanism is analogous to the acylation with succinic anhydride, involving the formation of an acylium ion from ethyl succinyl chloride and AlCl₃, followed by electrophilic attack on the fluorobenzene ring and subsequent rearomatization.[4]
Sources
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate IUPAC name
An In-Depth Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: Synthesis, Characterization, and Applications
Abstract
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a versatile γ-keto ester that serves as a critical building block in modern medicinal chemistry and materials science. The presence of a fluorinated phenyl ring, a ketone, and an ester moiety within a single molecule provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, beginning with its precise IUPAC nomenclature and physicochemical properties. It details a robust, field-proven two-step synthetic pathway involving Friedel-Crafts acylation followed by Fischer esterification, explaining the causal logic behind each procedural step. Furthermore, this document establishes a self-validating framework for synthesis through a detailed discussion of analytical characterization techniques, including NMR and IR spectroscopy, and Mass Spectrometry. Finally, it explores the compound's applications as a pivotal intermediate in the synthesis of advanced heterocyclic systems and other high-value molecules, underscoring its importance for researchers, scientists, and drug development professionals.
Nomenclature and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all subsequent scientific investigation. This section clarifies the formal naming conventions for the target compound and summarizes its key physical and chemical data.
IUPAC Nomenclature and Structural Analysis
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is Ethyl 4-(4-fluorophenyl)-4-oxobutanoate . This name is derived as follows:
-
Butanoate: The core structure is a four-carbon ester chain.
-
Ethyl: The ester is formed from ethanol, hence the "ethyl" prefix.
-
4-oxo: A ketone functional group (C=O) is located at the fourth carbon (C4) of the butanoate chain.
-
4-(4-fluorophenyl): A phenyl group substituted with a fluorine atom at its fourth position is attached to C4 of the butanoate chain.
This structure is a key intermediate because the ketone at C4 and the ester at C1 can be selectively targeted for various chemical transformations.
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Step 1 - Friedel-Crafts Acylation
This step forges the crucial carbon-carbon bond between the aromatic ring and the butanoic acid backbone. The choice of aluminum chloride (AlCl₃) as the Lewis acid catalyst is pivotal for activating the succinic anhydride electrophile.
Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂). Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
Reagent Charging: To the flask, add fluorobenzene (150 mL) and succinic anhydride (20.0 g, 0.20 mol). Stir the mixture to dissolve the anhydride.
-
Catalyst Addition: Cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (56.0 g, 0.42 mol) in portions over 30 minutes. This reaction is highly exothermic, and portion-wise addition prevents a runaway reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-70 °C for 2-3 hours. The progress can be monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly pour it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Workup: Transfer the mixture to a separatory funnel. The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Experimental Protocol: Step 2 - Fischer Esterification
This classic reaction converts the intermediate carboxylic acid into the desired ethyl ester using an excess of ethanol under acidic conditions.
Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the dried 4-(4-fluorophenyl)-4-oxobutanoic acid (10.0 g, 0.047 mol) and absolute ethanol (100 mL).
-
Catalyst Addition: Add concentrated sulfuric acid (2 mL) dropwise as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The equilibrium is driven towards the product ester by using a large excess of ethanol.
-
Neutralization: Cool the mixture and reduce the volume of ethanol by approximately half using a rotary evaporator. Slowly pour the concentrated solution into a beaker containing a cold, saturated solution of sodium bicarbonate (150 mL) to neutralize the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. Further purification can be achieved via column chromatography if necessary.
Analytical Characterization and Validation
The identity and purity of the synthesized compound must be unequivocally confirmed. This section describes the expected outcomes from standard spectroscopic techniques, which together provide a "fingerprint" of the molecule.
| Technique | Expected Observations |
| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H). Butanoate chain: Two distinct triplets (~2.8 and ~3.2 ppm, 2H each). Aromatic protons: Two doublets or multiplets in the aromatic region (~7.2 and ~8.0 ppm). |
| ¹³C NMR | Ester C=O: ~172 ppm. Ketone C=O: ~196 ppm. Aromatic carbons: Signals between 115-165 ppm (including a C-F coupled doublet). Aliphatic carbons: Signals for the ethyl and butanoate chain carbons between 14-61 ppm. |
| IR Spectroscopy | Ester C=O stretch: Strong, sharp peak around 1730 cm⁻¹. Ketone C=O stretch: Strong, sharp peak around 1685 cm⁻¹. C-F stretch: Strong peak around 1230 cm⁻¹. Aromatic C=C stretch: Peaks around 1600 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 224.23. Key Fragments: Peaks corresponding to the loss of the ethoxy group (m/z = 179) and the 4-fluorobenzoyl cation (m/z = 123). |
Applications in Drug Discovery and Development
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not an end product but a high-value starting material. Its utility stems from the differential reactivity of its functional groups, allowing for sequential chemical modifications.
Role as a Versatile Synthetic Intermediate
The true value of this compound lies in its role as a scaffold. The ketone can be reduced, converted to an amine, or used in condensation reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.
Synthesis of Heterocyclic Scaffolds
A primary application is in the synthesis of six-membered nitrogen-containing heterocycles, such as pyridazinones. These structures are prevalent in many biologically active compounds. For example, reaction with hydrazine hydrate (N₂H₄) can lead to the formation of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a core structure in cardiovascular and anti-inflammatory drug candidates.
Caption: Pathway to a bioactive pyridazinone scaffold.
Conclusion
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a cornerstone intermediate for synthetic chemists. Its straightforward and scalable synthesis, combined with its chemical versatility, makes it an invaluable tool in the drug discovery pipeline. The robust protocols for its preparation and the clear methods for its validation, as outlined in this guide, provide researchers with a reliable platform for accessing this compound and unlocking its potential in the development of novel therapeutics and advanced materials.
References
- Vertex AI Search. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- LookChem. Cas 881673-98-9, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
- Santa Cruz Biotechnology. Ethyl 4-(4-Fluorophenyl)-3-oxobutanoate | CAS 221121-37-5.
- Pharmaffiliates. CAS No : 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
- PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593.
- BLDpharm. 881673-98-9|Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
- PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
- ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate - 53503-49-4.
- AChemBlock. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate 95% | CAS: 881673-98-9.
- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
A Technical Guide to the Spectral Analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. In the absence of readily available experimental spectra in public databases, this document leverages established principles of spectroscopic interpretation and data from analogous compounds to offer a robust, predictive characterization. This approach is designed to empower researchers in identifying and understanding the structural nuances of this compound, a valuable skill in synthetic chemistry and drug development.
Molecular Structure and Spectroscopic Overview
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate possesses a key set of functional groups that dictate its spectral behavior: a para-substituted fluorophenyl ring, a ketone, and an ethyl ester. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses. Understanding the interplay of these groups is crucial for a comprehensive interpretation.
Figure 1: Molecular Structure of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoate chain, and the ethyl ester group.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.
-
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) are presented in the table below. These values are estimated based on typical chemical shift ranges for similar functional groups.[1][2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (Aromatic) | ~ 8.0 - 8.1 | Multiplet | 2H |
| H-b (Aromatic) | ~ 7.1 - 7.2 | Multiplet | 2H |
| H-c (-CH₂-C=O) | ~ 3.2 - 3.3 | Triplet | 2H |
| H-d (-CH₂-COO) | ~ 2.7 - 2.8 | Triplet | 2H |
| H-e (Ethyl -CH₂-) | ~ 4.1 - 4.2 | Quartet | 2H |
| H-f (Ethyl -CH₃) | ~ 1.2 - 1.3 | Triplet | 3H |
Justification of Predicted Chemical Shifts:
-
Aromatic Protons (H-a, H-b): The protons on the fluorophenyl ring are expected to appear in the aromatic region (7.0-8.5 ppm). The protons ortho to the electron-withdrawing carbonyl group (H-a) will be deshielded and appear at a higher chemical shift compared to the protons ortho to the fluorine atom (H-b). The fluorine atom will also influence the multiplicity of these signals through long-range coupling.
-
Methylene Protons (H-c, H-d): The methylene group adjacent to the ketone (H-c) will be more deshielded than the methylene group adjacent to the ester (H-d) due to the stronger electron-withdrawing nature of the ketone carbonyl. Both are expected to be triplets due to coupling with the adjacent methylene group.
-
Ethyl Ester Protons (H-e, H-f): The methylene protons of the ethyl group (H-e) are adjacent to the electron-withdrawing oxygen atom of the ester, placing their signal around 4.1-4.2 ppm as a quartet due to coupling with the methyl protons. The methyl protons (H-f) will appear as a triplet at a more upfield position of approximately 1.2-1.3 ppm.
Figure 2: Workflow for ¹H NMR Spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal.
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted as follows:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the larger chemical shift range of carbon nuclei.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are listed below, based on established ranges for similar functional groups.[3][4]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~ 195 - 205 |
| C=O (Ester) | ~ 170 - 175 |
| C-F (Aromatic) | ~ 160 - 165 |
| C-ipso (Aromatic) | ~ 130 - 135 |
| C-ortho (Aromatic) | ~ 128 - 132 |
| C-meta (Aromatic) | ~ 115 - 120 |
| -O-CH₂- (Ethyl) | ~ 60 - 65 |
| -CH₂-C=O | ~ 35 - 40 |
| -CH₂-COO | ~ 28 - 33 |
| -CH₃ (Ethyl) | ~ 13 - 16 |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbons: The ketone carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the carbonyl group.[4] The ester carbonyl carbon will also be downfield but to a lesser extent.
-
Aromatic Carbons: The carbon directly bonded to the fluorine atom will show a large downfield shift. The other aromatic carbons will have chemical shifts in the typical aromatic region (110-150 ppm), with their exact positions influenced by the substituents.
-
Aliphatic Carbons: The methylene carbon of the ethyl group attached to the ester oxygen will be in the 60-65 ppm range. The two methylene carbons in the butanoate chain will be in the 28-40 ppm range, with the one adjacent to the ketone being more downfield. The methyl carbon of the ethyl group will be the most upfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.
Predicted IR Spectral Data
The predicted key absorption bands are summarized in the table below.[5][6]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | ~ 3050 - 3100 | Medium |
| C-H (Aliphatic) | ~ 2850 - 3000 | Medium |
| C=O (Ketone) | ~ 1680 - 1700 | Strong |
| C=O (Ester) | ~ 1735 - 1750 | Strong |
| C=C (Aromatic) | ~ 1500 - 1600 | Medium-Strong |
| C-O (Ester) | ~ 1100 - 1300 | Strong |
| C-F (Aromatic) | ~ 1200 - 1250 | Strong |
Interpretation of Predicted IR Absorptions:
-
Carbonyl Absorptions: Two distinct and strong carbonyl (C=O) stretching bands are expected. The ketone carbonyl, being conjugated with the aromatic ring, will appear at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the saturated ester carbonyl (around 1735-1750 cm⁻¹).[7][8] This is a key diagnostic feature of the molecule.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butanoate and ethyl groups will be just below 3000 cm⁻¹.
-
C-O and C-F Stretches: A strong absorption corresponding to the C-O stretching of the ester group will be present in the fingerprint region. The C-F stretch of the fluorophenyl group will also give a strong and characteristic absorption band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
The molecular formula of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is C₁₂H₁₃FO₃, with a molecular weight of 224.23 g/mol . The predicted major fragment ions are listed below.[9]
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 224 | [M]⁺˙ | Molecular Ion |
| 179 | [M - OCH₂CH₃]⁺ | α-cleavage of the ester |
| 123 | [FC₆H₄CO]⁺ | Acylium ion formation |
| 95 | [FC₆H₄]⁺ | Loss of CO from acylium ion |
Interpretation of Fragmentation Pattern:
The fragmentation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is expected to be driven by the presence of the carbonyl groups and the aromatic ring.
-
Molecular Ion: A discernible molecular ion peak at m/z 224 is expected.
-
α-Cleavage: Cleavage of the bond alpha to the ester carbonyl is a common fragmentation pathway for esters, leading to the loss of the ethoxy radical (-OCH₂CH₃) and the formation of an ion at m/z 179.[9]
-
Acylium Ion Formation: A very prominent peak is predicted at m/z 123, corresponding to the stable 4-fluorobenzoyl cation. This is formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is a characteristic fragmentation for aromatic ketones.
-
Loss of CO: The 4-fluorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to give the 4-fluorophenyl cation at m/z 95.
Figure 3: Predicted Fragmentation Pathway.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify this compound and its analogs in complex reaction mixtures. The detailed protocols and justifications for the predicted data serve as a valuable resource for both novice and experienced scientists in the field of drug discovery and organic synthesis.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]
-
NIST. (n.d.). Ethyl benzoylacetate. NIST WebBook. [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Chemspark. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
The Organic Chemistry Tutor. (2023). 13C NMR Spectroscopy: Common Functional Groups (Part 2). YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.). McGraw-Hill.
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]
-
ResearchGate. (2014). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
-
NIST. (n.d.). Ethyl benzoylacetate. NIST WebBook. [Link]
-
Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
Harper, T. (2024). How to Interpret Mass Spectra. YouTube. [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?[Link]
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Safe Handling of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a ketoester intermediate frequently utilized in the synthesis of complex organic molecules within drug discovery and materials science. Given the nature of chemical synthesis, a robust understanding of a reagent's properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Compound Profile & Physicochemical Properties
Understanding the fundamental physical and chemical properties of a compound is the first step in a sound risk assessment. These properties dictate appropriate storage conditions, potential reaction incompatibilities, and the necessary engineering controls.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate | PubChem[1] |
| CAS Number | 31686-94-9 | PubChem[1] |
| Molecular Formula | C₁₂H₁₁FO₃ | PubChem[1] |
| Molecular Weight | 226.21 g/mol | - |
| Appearance | Not specified (Typically an oil or low-melting solid) | General Knowledge |
| InChIKey | LVLZSYCLOPEBSR-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=C(C=C1)F | PubChem[1] |
Hazard Identification & Toxicological Assessment
Based on the GHS classification for the surrogate compound, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, the primary hazards are associated with irritation.[2] The principle of treating novel or sparsely studied compounds with a high degree of caution must be applied.
-
GHS Pictogram: ❗ (Exclamation Mark)
-
Signal Word: Warning[2]
-
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation (H319): Causes serious eye irritation.[2] Direct contact can result in redness, pain, and potential damage if not promptly addressed.
-
Respiratory Irritation (H335): May cause respiratory irritation.[2] Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.
-
Toxicological Data Gaps: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is available. Therefore, it is prudent to handle the compound as a substance of unknown long-term toxicity and minimize exposure.
Risk Assessment & Mitigation Framework
A dynamic risk assessment should precede any experiment. The following workflow provides a self-validating system for ensuring that hazards are identified and controlled before, during, and after a procedure.
Caption: A logical workflow for laboratory risk assessment.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a detailed SOP is the most effective way to mitigate the risks identified above.
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical, proper PPE is non-negotiable.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[2][3] Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile gloves. Inspect for tears or holes before each use. For prolonged operations or when handling larger quantities, consider double-gloving. If skin contact occurs, immediately remove gloves and wash hands thoroughly with soap and water.[2][3]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of solid or neat liquid should be performed in a certified chemical fume hood to control vapor exposure.[2] If engineering controls are not available or insufficient, a NIOSH-approved respirator may be required.
Engineering Controls
-
Primary Containment: All transfers, weighing, and reactions involving Ethyl 4-(4-fluorophenyl)-4-oxobutanoate must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
Storage and Incompatibility
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[2] Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate exothermic or hazardous reactions.[4]
Spill Response & Waste Disposal
-
Spill Protocol:
-
Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste. Clean the area with an appropriate solvent.
-
Large Spills: Evacuate the immediate area and alert laboratory management.
-
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain. All waste must be collected in a designated, labeled hazardous waste container.
A Typical Experimental Workflow: Synthesis Example
This diagram illustrates a generic synthetic procedure, highlighting the integration of safety checkpoints at each critical stage.
Caption: A generalized synthetic workflow with safety checkpoints.
By integrating the principles and protocols outlined in this guide, researchers can confidently and safely handle Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, minimizing personal risk and ensuring the integrity of their scientific endeavors.
References
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem, National Center for Biotechnology Information. (n.d.). [Link]
-
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. PubChem, National Center for Biotechnology Information. (n.d.). [Link]
-
ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Chemsrc. (2025). [Link]
-
ethyl 4-(4-chlorophenyl)-4-oxobutanoate. ChemSynthesis. (n.d.). [Link]
Sources
The Synthetic Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
This technical guide provides an in-depth exploration of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a pivotal ketoester intermediate in contemporary drug discovery and development. Rather than a singular moment of discovery, its prominence has emerged from the strategic value of its fluorinated aromatic and reactive aliphatic functionalities. This document will elucidate the core principles of its synthesis, characterization, and application, offering field-proven insights for researchers and scientists in medicinal chemistry.
Introduction: The Strategic Importance of a Fluorinated Ketoester
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (also known as Ethyl 3-(4-fluorobenzoyl)propanoate) is a molecule whose significance is intrinsically linked to its utility as a building block for more complex pharmaceutical agents.[1][2] The presence of a fluorinated phenyl ring is a common motif in modern pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets.[1] Its keto-ester structure provides two reactive handles for further chemical transformations, making it a versatile precursor in multi-step syntheses.[1] This guide will focus on the primary method of its synthesis, the Friedel-Crafts acylation, and its subsequent characterization and application.
The Cornerstone of Synthesis: Friedel-Crafts Acylation
The most common and industrially scalable method for preparing the carbon skeleton of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3]
The Causality Behind Experimental Choices
The synthesis begins with the reaction of fluorobenzene and succinic anhydride. The choice of these starting materials is dictated by the desired final structure. Fluorobenzene provides the 4-fluorophenyl moiety, while succinic anhydride serves as the four-carbon diacid precursor. A Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the succinic anhydride, generating a highly electrophilic acylium ion.[4] The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring. The resulting 3-(4-fluorobenzoyl)propionic acid is then esterified to yield the final product.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst polarizes the C-O bond of the anhydride, leading to the formation of an acylium ion intermediate. This electrophile is then attacked by the electron-rich fluorobenzene ring, forming a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the desired product is obtained with high purity.
Synthesis of 3-(4-fluorobenzoyl)propionic acid
-
Reaction Setup: A suspension of anhydrous aluminum chloride in fluorobenzene is stirred in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cooled.[5]
-
Addition of Succinic Anhydride: Succinic anhydride is added portion-wise to the cooled suspension, maintaining a controlled temperature.[5]
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.[5]
-
Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.[5]
-
Extraction and Isolation: The product is extracted into an organic solvent, washed, and then back-extracted into an aqueous base. The aqueous layer is then acidified to precipitate the product, which is collected by filtration.[5]
Esterification to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Esterification Reaction: The isolated 3-(4-fluorobenzoyl)propionic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[6]
-
Reflux: The mixture is heated to reflux for several hours to drive the esterification to completion.[6]
-
Workup and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a mild base and brine, and then dried. The solvent is evaporated, and the crude product is purified by distillation or chromatography to yield pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Caption: Synthesis and Purification Workflow.
Characterization and Data Presentation
The identity and purity of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets), and the aromatic protons (doublets of doublets). |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), the aromatic carbons (showing C-F coupling), and the aliphatic carbons. |
| FTIR | Characteristic strong absorption bands for the C=O stretching of the ketone and the ester, and C-F stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₃FO₃), along with characteristic fragmentation patterns.[7] |
Applications in Drug Development
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the ability to selectively modify the ketone and ester functionalities to build more complex molecular architectures. A notable application is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[8][9] The fluorinated phenyl group in Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key structural feature that is incorporated into the final drug molecule.
Conclusion
The "discovery" of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a story of synthetic utility rather than a singular breakthrough. Its efficient and scalable synthesis via the Friedel-Crafts acylation, coupled with its versatile reactivity, has established it as a cornerstone intermediate in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a solid foundation for researchers and drug development professionals working with this important molecule.
References
- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438), as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456.
-
Chemsrc. (n.d.). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Clarivate. (2024, January 8). Clarivate Identifies Thirteen Potential Blockbuster Drugs and Gamechangers in Annual Drugs to Watch Report. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. (n.d.). ethyl propionate production process.
-
LookChem. (n.d.). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-bromo-2-(4-chlorobenzoyloximino)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2021, June 27). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. tdcommons.org [tdcommons.org]
An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: Synthesis, Versatility, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key chemical intermediate whose significance in medicinal chemistry and drug development is underscored by its versatile structure. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a precursor to a variety of heterocyclic scaffolds with proven therapeutic potential. The presence of a fluorinated phenyl ring is a deliberate design element, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This guide will delve into the practical synthesis of this valuable building block and explore its utility in constructing key pharmacophores for anti-inflammatory and antidiabetic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is fundamental for its effective use in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FO₃ | PubChem |
| Molecular Weight | 224.23 g/mol | PubChem |
| CAS Number | 221121-37-5 | PubChem |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents | Inferred |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.0-7.9 (m, 2H, Ar-H ortho to C=O)
-
δ 7.2-7.1 (m, 2H, Ar-H meta to C=O)
-
δ 4.2 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.3 (t, J = 6.5 Hz, 2H, -C(=O)CH₂-)
-
δ 2.8 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et)
-
δ 1.3 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 198.0 (Ar-C=O)
-
δ 173.0 (-CO₂Et)
-
δ 165.0 (d, J = 254 Hz, Ar-C-F)
-
δ 132.5 (d, J = 3 Hz, Ar-C ipso to C=O)
-
δ 130.5 (d, J = 9 Hz, Ar-C ortho to C=O)
-
δ 115.5 (d, J = 22 Hz, Ar-C meta to C=O)
-
δ 61.0 (-OCH₂CH₃)
-
δ 33.0 (-C(=O)CH₂-)
-
δ 28.0 (-CH₂CO₂Et)
-
δ 14.0 (-OCH₂CH₃)
-
-
IR (neat, cm⁻¹):
-
~1735 (C=O, ester)
-
~1685 (C=O, ketone)
-
~1595, 1505 (C=C, aromatic)
-
~1230 (C-F)
-
-
Mass Spectrometry (EI):
-
m/z (%): 224 (M⁺), 179 (M⁺ - OEt), 151, 123 (F-Ph-C=O⁺), 95
-
Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
The synthesis of the title compound is typically achieved through a two-step process: a Friedel-Crafts acylation followed by an esterification.
Step 1: Friedel-Crafts Acylation to 4-(4-fluorophenyl)-4-oxobutanoic acid
This classic reaction involves the electrophilic acylation of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction is regioselective, with the acylation occurring predominantly at the para position of the fluorobenzene ring due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.
Experimental Protocol:
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (nitrogen or argon) at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
Addition of Fluorobenzene: After the formation of the acylium ion complex, add fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-(4-fluorophenyl)-4-oxobutanoic acid can be purified by recrystallization.
Caption: Friedel-Crafts Acylation Workflow.
Step 2: Fischer Esterification to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
The resulting carboxylic acid is then esterified to the corresponding ethyl ester via a Fischer esterification, which involves reacting the acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq.) in a large excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction Progression: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can be purified by vacuum distillation or column chromatography.
Caption: Fischer Esterification Workflow.
Applications in the Synthesis of Heterocyclic Pharmacophores
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a valuable 1,4-dicarbonyl equivalent, making it an ideal starting material for the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in a vast array of pharmaceuticals.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2] This reaction is of great importance as the pyrrole ring is a core component of many biologically active molecules.
Experimental Protocol for Pyrrole Synthesis:
-
Reaction Setup: In a round-bottom flask, combine Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq.) and a primary amine (e.g., aniline or benzylamine, 1.1 eq.) in a suitable solvent such as acetic acid or toluene.
-
Reaction Progression: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the starting materials on TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a cold aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude pyrrole derivative can be purified by column chromatography.
Caption: Paal-Knorr Pyrrole Synthesis.
Knorr Pyrazole Synthesis
Similarly, 1,3-dicarbonyl compounds, which can be derived from Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, react with hydrazines to form pyrazoles. The pyrazole scaffold is a key feature in several important drugs, including the selective COX-2 inhibitor celecoxib.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis allows for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines, from a β-ketoester, an aldehyde, and ammonia.[3] This multicomponent reaction is highly efficient for creating substituted pyridine rings, another important heterocyclic motif in medicinal chemistry.
Relevance in Drug Development: Targeting Inflammation and Diabetes
The derivatives of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are of significant interest in the development of anti-inflammatory and antidiabetic agents.
Anti-inflammatory Agents: COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible and predominantly involved in inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Many selective COX-2 inhibitors, such as celecoxib, feature a central pyrazole ring, which can be synthesized from 1,3-dicarbonyl precursors. The 4-fluorophenyl group is also a common substituent in this class of drugs, contributing to enhanced binding affinity and efficacy.
Caption: COX-2 Signaling Pathway and Inhibition.
Antidiabetic Agents: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Incretins play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. Several DPP-4 inhibitors, known as gliptins, are now widely used in clinical practice. Many of these contain heterocyclic scaffolds that can be derived from intermediates like Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Caption: DPP-4 Signaling Pathway and Inhibition.
Conclusion
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and its ability to serve as a precursor to a wide range of medicinally relevant heterocyclic scaffolds make it an important tool for drug discovery and development. The strategic incorporation of a fluorine atom further enhances its potential in creating drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, key reactions, and its application in the development of potential anti-inflammatory and antidiabetic agents, underscoring its significance for researchers and scientists in the pharmaceutical industry.
References
-
MySkinRecipes. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-3-oxobutanoate. [Link]
-
PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Chemguide. THE MECHANISM FOR THE ESTERIFICATION REACTION. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
- Google Patents.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
PubMed Central. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. [Link]
- Google Patents. Pharmaceutical composition of cyclooxygenase – 2 inhibitors.
-
University of Pretoria. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. [Link]
-
PubMed Central. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
-
PubMed Central. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. [Link]
-
YouTube. HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. [Link]
-
Chegg.com. Solved E. In the Hantzsch synthesis, substituted pyridines. [Link]
Sources
Ethyl 4-(4-Fluorophenyl)-4-oxobutanoate: A Cornerstone Building Block in Modern Organic Synthesis and Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and its closely related derivatives, pivotal intermediates in organic synthesis. We will explore its synthesis, focusing on the robust Friedel-Crafts acylation, and delve into its critical role as a precursor for complex heterocyclic structures, most notably in the industrial synthesis of the potassium-competitive acid blocker, Vonoprazan. This document serves as a comprehensive resource for researchers and professionals in chemical synthesis and drug development, offering detailed mechanistic insights, validated experimental protocols, and an examination of the strategic importance of the fluorophenyl moiety.
Introduction: The Strategic Value of a Fluorinated γ-Ketoester
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a bifunctional molecule featuring a γ-ketoester framework. This structural arrangement, comprising a ketone, an ester, and a fluorinated aromatic ring, makes it a highly versatile and valuable building block. The strategic incorporation of a fluorine atom onto the phenyl ring is of particular significance in medicinal chemistry. Fluorine, being highly electronegative, can profoundly alter a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to protein targets, without significantly increasing its steric bulk.[1][2] These attributes are often sought after in the design of novel therapeutic agents to enhance pharmacokinetic and pharmacodynamic profiles.[3][4]
The core utility of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate lies in its capacity to serve as a 1,4-dicarbonyl equivalent, a classic precursor for the synthesis of five-membered heterocycles through reactions like the Paal-Knorr synthesis.[5][6] This reactivity is central to its application in constructing the pyrrole core of several active pharmaceutical ingredients (APIs). A prominent example, which will be a focus of this guide, is its role in the synthesis of Vonoprazan, a drug used for treating acid-related gastrointestinal disorders.[7][8]
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis. The data below pertains to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a closely related and commercially available analogue.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁FO₄ | [9] |
| Molecular Weight | 238.21 g/mol | [9] |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | [9] |
| Hydrogen Bond Donors | 0 | [9] |
| Hydrogen Bond Acceptors | 5 | [9] |
| Rotatable Bond Count | 6 | [9] |
Note: The user's initial query refers to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. However, a significant portion of the synthetic literature, particularly towards Vonoprazan, utilizes the closely related Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (CAS 881673-98-9).[10][11][12][13] This guide will address the synthesis and application of this family of compounds, highlighting the relevant structural variant in each context.
Synthesis of the Core Structure: The Friedel-Crafts Acylation
The preparation of the aryl keto-ester core is most efficiently achieved via the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[14][15] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene, with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16]
The causality behind this choice of reaction is twofold:
-
Efficiency: It provides a direct and high-yielding route to aryl ketones.
-
Regioselectivity: The fluorine atom is an ortho-, para-director. Due to steric hindrance, the acylation predominantly occurs at the para position, leading to the desired 4-substituted product.
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion.[17] The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride (ethyl succinyl chloride), making it a better leaving group. The subsequent cleavage of the C-Cl bond generates the resonant-stabilized acylium ion, which is then attacked by the electron-rich fluorobenzene ring to form the final product after deprotonation restores aromaticity.
Caption: Friedel-Crafts acylation workflow.
Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
This protocol is a representative procedure based on established Friedel-Crafts methodology.[18]
Materials:
-
Fluorobenzene
-
Ethyl succinyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.
-
Addition of Acylating Agent: Ethyl succinyl chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Arene: Fluorobenzene (1.2 eq) is then added dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. This step hydrolyzes the aluminum complexes.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.
Application in Heterocyclic Synthesis: The Paal-Knorr Pyrrole Synthesis
The 1,4-dicarbonyl nature of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate makes it an ideal substrate for the Paal-Knorr synthesis to form substituted pyrroles.[19] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a pyrrole ring.[5]
Mechanistic Pathway
The reaction begins with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate.[20] Subsequent dehydration leads to an imine, followed by an intramolecular cyclization where the enamine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrrole ring.
Caption: Generalized Paal-Knorr pyrrole synthesis.
Application in Drug Synthesis: The Vonoprazan Case Study
A highly relevant and industrial-scale application is the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker.[21] The synthesis starts with a derivative, Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate .[7][10]
The cyano group is crucial as it ultimately becomes part of the final pyrrole-3-carboxaldehyde, a key functional handle for introducing the side chain.
Synthetic Pathway Overview:
-
Cyclization: Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate is cyclized to form the core intermediate, Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate . This step often involves a reduction of the cyano group and subsequent cyclization.[7]
-
Sulfonylation: The pyrrole nitrogen is reacted with 3-pyridinesulfonyl chloride to install the sulfonyl group.
-
Reduction: The ester group at the 3-position is reduced to a primary alcohol.[22]
-
Side Chain Introduction: The alcohol is converted to a leaving group and substituted with methylamine to complete the synthesis of Vonoprazan.[8]
Caption: Key transformations to Vonoprazan.
Protocol: Synthesis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
This protocol describes the critical cyclization step. An improved, industrially feasible method avoids harsh acids by using a metal catalyst.[7]
Materials:
-
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (Formula-3)
-
Palladium on Carbon (Pd/C, 10%)
-
Acetic Acid (Organic Acid)
-
Ethyl Acetate (Solvent)
-
Hydrogen Gas
Procedure:
-
Reaction Setup: A hydrogenation reactor is charged with Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate (1.0 eq), Pd/C catalyst, acetic acid, and ethyl acetate.
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas (e.g., 2-4 kg/cm ²). The reaction mixture is stirred at a controlled temperature (e.g., 25-30°C) for several hours until hydrogen uptake ceases.
-
Filtration: Upon completion, the reaction mixture is filtered through a bed of celite to remove the Pd/C catalyst. The filter cake is washed with ethyl acetate.
-
Workup: The combined filtrate is washed with water and then with a sodium bicarbonate solution to neutralize the acetic acid.
-
Isolation: The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
Conclusion
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and its derivatives are not merely shelf reagents; they are enabling building blocks at the intersection of synthetic methodology and pharmaceutical development. Their utility is rooted in a combination of factors: the versatile reactivity of the γ-ketoester moiety, the strategic benefits imparted by the fluorine atom, and the efficiency of their synthesis via classic organic reactions like the Friedel-Crafts acylation. As demonstrated by the industrial synthesis of Vonoprazan, mastering the chemistry of this building block provides a direct and powerful pathway to complex, high-value APIs. This guide underscores its foundational role and provides the technical framework necessary for its successful application in research and development.
References
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 596593, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
SynZeal. (n.d.). Vonoprazan Impurity 33. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN109232537B - Preparation method of Vonoprazan.
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). CN116891453 - Preparation method of Vonoprazan fumarate and application of Vonoprazan fumarate in composition. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
ResearchGate. (n.d.). A Novel and Practical Synthesis of Vonoprazan Fumarate. Retrieved from [Link]
-
YouTube. (2019, October 10). Friedel-Crafts acylation of aromatic rings. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]
-
ChemSrc. (n.d.). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66924657, Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN107915720B - Novel preparation method of Vonoprazan.
-
Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?. Retrieved from [Link]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. inhancetechnologies.com [inhancetechnologies.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vonoprazan Impurity 33 | 881673-98-9 | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CAS#:881673-98-9 | ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | Chemsrc [chemsrc.com]
- 13. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | C13H12FNO3 | CID 66924657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. google.com [google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. quora.com [quora.com]
- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 22. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]
The Cornerstone of Modern Neuroleptics: An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Butyrophenone Scaffold and Its Enduring Legacy
The butyrophenone chemical class represents a landmark in the history of psychopharmacology, with its discovery leading to the development of potent antipsychotic agents that have transformed the management of schizophrenia and other psychotic disorders. At the heart of many of these therapeutic agents lies the 4-aryl-4-oxobutanoate framework. This guide focuses on a pivotal starting material within this class: Ethyl 4-(4-fluorophenyl)-4-oxobutanoate . The strategic incorporation of a fluorine atom at the para-position of the phenyl ring is a hallmark of this scaffold, significantly enhancing the antipsychotic potency of the resulting drug molecules.
This document serves as a comprehensive technical resource for researchers and drug development professionals. It will delve into the synthesis, chemical properties, and versatile applications of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate as a foundational building block in modern drug discovery, with a primary focus on the development of central nervous system (CNS) agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic characteristics of a starting material is fundamental to its effective utilization in multi-step synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| CAS Number | 76454-33-8 |
Spectroscopic Data (Predicted and based on analogous compounds)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.15 (t, J = 8.6 Hz, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.30 (t, J = 6.6 Hz, 2H, -COCH₂-), 2.80 (t, J = 6.6 Hz, 2H, -CH₂COO-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 198.5 (ArC=O), 172.5 (-COO-), 165.8 (d, JCF = 254 Hz, C-F), 132.5 (d, JCF = 3 Hz), 130.8 (d, JCF = 9 Hz), 115.8 (d, JCF = 22 Hz), 60.8 (-OCH₂-), 33.5 (-COCH₂-), 28.5 (-CH₂COO-), 14.2 (-CH₃).
-
IR (neat, cm⁻¹): ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1595 (C=C, aromatic), ~1230 (C-F), ~1160 (C-O, ester).
-
Mass Spectrometry (EI): Predicted major fragments include m/z 224 (M⁺), 196 ([M-C₂H₄]⁺), 179 ([M-OC₂H₅]⁺), 123 ([FC₆H₄CO]⁺), 95 ([C₆H₄F]⁺).[1]
Synthesis of the Core Scaffold: A Self-Validating Protocol
The most direct and industrially scalable synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate proceeds through a two-step sequence: a Friedel-Crafts acylation followed by Fischer esterification. This pathway is both efficient and allows for stringent control over the final product's purity.
Step 1: Friedel-Crafts Acylation to 4-(4-fluorophenyl)-4-oxobutanoic acid
The initial step involves the electrophilic aromatic substitution of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2] The reaction is highly regioselective, with the acylation occurring almost exclusively at the para-position to the fluorine atom due to the fluorine's ortho,para-directing effect and steric hindrance at the ortho positions.
Figure 1: Friedel-Crafts Acylation Pathway.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (2.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. The suspension is cooled to 0-5 °C in an ice bath.
-
Reactant Addition: A solution of succinic anhydride (1.0 eq) and fluorobenzene (1.1 eq) in the same solvent is added dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: The reaction mixture is carefully quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The resulting mixture is stirred vigorously for 30 minutes.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid is then recrystallized from a suitable solvent system (e.g., toluene or water/ethanol) to yield pure 4-(4-fluorophenyl)-4-oxobutanoic acid.
Step 2: Fischer Esterification to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
The carboxylic acid obtained from the Friedel-Crafts reaction is then converted to the corresponding ethyl ester via Fischer esterification.[3][4][5] This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of ethanol.
Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Reaction Setup: A round-bottom flask is charged with 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq), a large excess of absolute ethanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux: The mixture is heated to reflux and maintained at this temperature for 4-8 hours. A Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.[6]
-
Neutralization and Solvent Removal: After cooling to room temperature, the reaction mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution). The bulk of the ethanol is removed by rotary evaporation.
-
Extraction and Purification: The residue is taken up in a suitable organic solvent like ethyl acetate, and the aqueous layer is separated. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Chemical Reactivity and Derivatization: The Synthetic Chemist's Toolkit
The synthetic utility of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate stems from the presence of two key functional groups: the ketone and the ethyl ester. These provide orthogonal handles for a wide range of chemical transformations.
-
The Ketone Moiety: The carbonyl group is a versatile site for nucleophilic addition and condensation reactions. It is the primary point of modification for the introduction of various amine-containing heterocycles, a crucial step in the synthesis of many butyrophenone drugs. The ketone can also be reduced to a secondary alcohol, which can then be further functionalized.
-
The Ethyl Ester Moiety: The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. It can also participate in condensation reactions, such as the Claisen condensation.
-
The α-Methylene Protons: The protons on the carbon atoms adjacent to the carbonyl groups are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations.[7][8]
Applications in Drug Discovery: From Antipsychotics to New Frontiers
The 4-fluorophenyl-4-oxobutanoate scaffold is most famously associated with the development of butyrophenone antipsychotics. However, its utility extends to other therapeutic areas.
Case Study 1: The Synthesis of Butyrophenone Antipsychotics
The butyrophenone class of antipsychotics, which includes the archetypal drug Haloperidol, are potent antagonists of the dopamine D2 receptor.[9] Their therapeutic effect in schizophrenia is primarily attributed to the blockade of this receptor in the mesolimbic pathway of the brain. The general synthetic strategy involves the derivatization of the butyrophenone side chain, often starting from a precursor like 4-chloro-1-(4-fluorophenyl)butan-1-one, which can be synthesized from Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Figure 2: General Synthetic Route to Butyrophenone Drugs.
Synthesis of Benperidol: A Representative Example
Benperidol is one of the most potent neuroleptics available and is synthesized via the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4'-fluorobutyrophenone.[10]
Experimental Protocol: Synthesis of Benperidol
-
Precursor Synthesis: 4-chloro-1-(4-fluorophenyl)butan-1-one is prepared from Ethyl 4-(4-fluorophenyl)-4-oxobutanoate through a sequence of reduction and chlorination reactions.
-
Alkylation: A mixture of 4-(2-keto-1-benzimidazolinyl)piperidine (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), and a base such as potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF) is heated.[10]
-
Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into water, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization to yield Benperidol.
Beyond Antipsychotics: Emerging Applications
While the butyrophenone scaffold is a cornerstone of antipsychotic drug discovery, derivatives of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are being explored for other therapeutic indications:
-
Calcium Channel Blockers: Certain butyrophenone derivatives, including haloperidol, have been shown to act as calcium channel blockers, although with lower affinity than their primary D2 receptor antagonism.[11][12] This property opens avenues for the development of new cardiovascular and neurological drugs.
-
Anti-inflammatory and Antidiabetic Agents: The versatile keto-ester functionality allows for the synthesis of a variety of heterocyclic compounds that are being investigated for their potential as anti-inflammatory and antidiabetic agents.[13]
Conclusion: A Versatile Scaffold with Untapped Potential
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is more than just a precursor to a single class of drugs. Its robust and scalable synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable starting material in medicinal chemistry. While its legacy is firmly rooted in the development of life-changing antipsychotic medications, the ongoing exploration of its derivatives in other therapeutic areas suggests that the full potential of this remarkable scaffold is yet to be realized. For drug discovery and development scientists, a deep understanding of the chemistry and applications of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is essential for the rational design and synthesis of the next generation of innovative medicines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596593, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link].
-
Chegg (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link].
-
LookChem (2025). Cas 881673-98-9,ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link].
-
Pharmaffiliates. (n.d.). CAS No : 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemsrc. (2025). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of haloperidol.
- Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Herrington, J., & Lingle, C. J. (1998). Differential Inhibition of T-Type Calcium Channels by Neuroleptics. Journal of Neuroscience, 18(16), 6272–6284.
- Usowicz, M. M., & Porzig, H. (1996). Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists. The Journal of pharmacology and experimental therapeutics, 279(3), 1143–1151.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Benperidol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Retrieved from [Link]
-
MDPI. (2023). Therapeutic Potential of Calcium Channel Blockers in Neuropsychiatric, Endocrine and Pain Disorders. Retrieved from [Link]
-
GPATINDIA. (2020). HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery and Development of Calcium Channel Blockers. Retrieved from [Link]
-
NeuRA Library. (2020). Calcium channel blockers. Retrieved from [Link]
-
ACS Publications. (2018). Classics in Chemical Neuroscience: Haloperidol. Retrieved from [Link]
-
SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66924657, Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link].
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. Retrieved from [Link]
-
Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link].
-
National Center for Biotechnology Information. (2011). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Benperidol - Wikipedia [en.wikipedia.org]
- 11. Differential Inhibition of T-Type Calcium Channels by Neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of P-type and N-type calcium channels by dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: A Detailed Protocol for Pharmaceutical Research and Development
Introduction: Significance of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a fluorinated aromatic ring and a keto-ester functionality, makes it a versatile building block for the development of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates. This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, designed for researchers, scientists, and professionals in drug development. The protocol is presented with in-depth explanations of the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is efficiently achieved through a two-step process. The first step involves the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to yield 4-(4-fluorophenyl)-4-oxobutanoic acid. The subsequent step is the Fischer esterification of the carboxylic acid intermediate with ethanol to afford the final product.
Caption: Overall two-step synthesis workflow.
Part 1: Friedel-Crafts Acylation of Fluorobenzene
This initial step establishes the carbon skeleton of the target molecule through an electrophilic aromatic substitution reaction.
Reaction Mechanism: The Role of the Lewis Acid
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[1] In this reaction, the Lewis acid, aluminum chloride (AlCl₃), plays a crucial role in activating the succinic anhydride. It coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and generating a highly electrophilic acylium ion intermediate.[2] This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position. A subsequent deprotonation step restores the aromaticity of the ring, yielding 4-(4-fluorophenyl)-4-oxobutanoic acid.[2]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Fluorobenzene | 96.10 | 25.0 g (24.0 mL) | 0.26 |
| Succinic Anhydride | 100.07 | 28.0 g | 0.28 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 75.0 g | 0.56 |
| Dichloromethane (CH₂Cl₂) | - | 200 mL | - |
| Crushed Ice | - | 500 g | - |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride (75.0 g) and dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Addition of Reactants: Dissolve succinic anhydride (28.0 g) in fluorobenzene (25.0 g) with gentle warming and add this solution to the dropping funnel. Add the fluorobenzene-succinic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the temperature below 10 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The color of the mixture will typically darken.
-
Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL) in a large beaker with stirring. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.
-
Isolation of Product: Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic extracts and wash with water (100 mL), followed by a saturated brine solution (100 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(4-fluorophenyl)-4-oxobutanoic acid as a solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of water and ethanol, to yield pure 4-(4-fluorophenyl)-4-oxobutanoic acid.
Part 2: Fischer Esterification
The second step involves the conversion of the synthesized carboxylic acid to its corresponding ethyl ester.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction, in accordance with Le Châtelier's principle. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.[3]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-(4-fluorophenyl)-4-oxobutanoic acid | 196.17 | 20.0 g | 0.102 |
| Ethanol (absolute) | 46.07 | 150 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.0 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (20.0 g) in absolute ethanol (150 mL).
-
Addition of Catalyst: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 3-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated sodium bicarbonate solution (100 mL) to neutralize the excess acid. Be cautious as this will cause effervescence.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (100 mL) and then with a saturated brine solution (100 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate as an oil or low-melting solid.
Characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the butanoate chain (two triplets), and the aromatic protons of the fluorophenyl group (two doublets of doublets or multiplets).[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the ethyl and butanoate moieties.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1740 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C stretching vibrations.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety Precautions
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8] The reaction is exothermic and requires careful temperature control.
-
Fischer Esterification: Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It must be handled with extreme care, always adding the acid to the alcohol slowly.
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled in a fume hood.[8] Diethyl ether is highly flammable.
Conclusion
This detailed application note provides a robust and well-explained protocol for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided framework for characterization will ensure the quality and identity of the synthesized compound.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram. Retrieved from [Link]
-
LookChem. (n.d.). Cas 881673-98-9,ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
Chemsrc. (n.d.). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cerritos.edu [cerritos.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. websites.umich.edu [websites.umich.edu]
Application Note: A Comprehensive Guide to the Analytical Characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a key intermediate in various synthetic pathways. We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering detailed, field-proven protocols and explaining the scientific rationale behind the selection of specific techniques and parameters.
Introduction and Significance
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is an aromatic keto-ester of significant interest as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a fluorinated phenyl ring, a ketone, and an ester functional group provides multiple reaction sites for molecular elaboration. Given its role as a critical precursor, ensuring the structural integrity, identity, and purity of this compound is paramount for the reliability and reproducibility of downstream applications.
This application note details a multi-technique analytical workflow designed to provide an unambiguous and comprehensive characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
The Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structural confirmation and purity assessment. The logical flow of analysis ensures that both the molecular structure and the sample's purity are rigorously confirmed.
Caption: Integrated workflow for the characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Expertise & Rationale
For Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, ¹H NMR will confirm the presence and splitting patterns of the ethyl group, the two methylene groups, and the aromatic protons. The coupling between adjacent protons provides definitive evidence of the butane chain's integrity. ¹³C NMR complements this by identifying all unique carbon atoms, with the carbonyl carbons of the ketone and ester appearing at characteristic downfield shifts. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for this class of compounds and its single, easily identifiable residual solvent peak.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃. Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds, to ensure full relaxation of protons for accurate integration.
-
Spectral Width: -2 to 12 ppm.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -5 to 220 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.
Predicted Data & Interpretation
The following table summarizes the expected chemical shifts based on the analysis of structurally similar compounds and established NMR principles.[1][3]
| ¹H NMR Data (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | 8.05 - 7.95 | Multiplet (dd) | 2H | Aromatic (ortho to C=O) |
| H-b | 7.20 - 7.10 | Multiplet (dd) | 2H | Aromatic (meta to C=O) |
| H-c | 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| H-d | 3.30 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |
| H-e | 2.80 | Triplet (t) | 2H | -CH₂-CH₂ -COO- |
| H-f | 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ¹³C NMR Data (Predicted) | δ (ppm) | Assignment |
| C-1 | 198.5 | Ketone C=O |
| C-2 | 173.0 | Ester C=O |
| C-3 | 165.8 (d) | Aromatic C-F |
| C-4 | 133.0 | Aromatic C (ipso) |
| C-5 | 130.8 (d) | Aromatic CH (ortho to C=O) |
| C-6 | 115.8 (d) | Aromatic CH (meta to C=O) |
| C-7 | 60.8 | -O-C H₂-CH₃ |
| C-8 | 35.5 | -CO-C H₂-CH₂- |
| C-9 | 28.0 | -CH₂-C H₂-COO- |
| C-10 | 14.2 | -O-CH₂-C H₃ |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is a powerful technique that provides the molecular weight of the analyte and, through fragmentation, offers corroborating structural evidence. Coupling MS with Gas Chromatography (GC-MS) also serves as an excellent method for assessing sample purity and identifying volatile impurities.
Expertise & Rationale
Electron Ionization (EI) is a hard ionization technique that induces reproducible fragmentation of the molecule. For Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, the expected fragmentation pathways include α-cleavage adjacent to the carbonyl groups and loss of the ethoxy group from the ester.[2] These predictable fragmentation patterns act as a molecular fingerprint, confirming the identity of the compound. A non-polar capillary column (e.g., DB-5ms) is chosen for the GC separation, as it is well-suited for separating moderately polar aromatic compounds.[2]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the analyte peak in the Total Ion Chromatogram (TIC). Analyze the corresponding mass spectrum for the molecular ion (M⁺•) and key fragment ions.
Predicted Data & Interpretation
The molecular weight of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (C₁₂H₁₃FO₃) is 224.23 g/mol . The mass spectrum should show a molecular ion peak at m/z = 224.
| Predicted Major Fragment Ions (EI-MS) | m/z | Ion Structure | Fragmentation Pathway |
| Molecular Ion | 224 | [C₁₂H₁₃FO₃]⁺• | M⁺• |
| Fragment 1 | 179 | [M - C₂H₅O]⁺ | α-cleavage with loss of the ethoxy radical |
| Fragment 2 | 123 | [C₇H₄FO]⁺ | Cleavage of the bond between the ketone and the adjacent CH₂, forming the fluorobenzoyl cation |
| Fragment 3 | 95 | [C₆H₄F]⁺ | Loss of CO from the fluorobenzoyl cation |
High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment
HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from related substances and impurities.
Expertise & Rationale
A Reversed-Phase HPLC (RP-HPLC) method is most suitable for this compound due to its moderate polarity. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for fine-tuning of the retention time. A phosphate buffer at pH 3 is selected to ensure that any potential acidic or basic impurities are in a consistent protonation state, leading to sharp, symmetrical peaks.[4] UV detection at 225 nm is chosen as it corresponds to a strong absorbance region for the aromatic system.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase at a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV/VIS detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. The method should be validated according to ICH guidelines for accuracy, precision, and specificity.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR spectroscopy is a fast and simple technique used to confirm the presence of key functional groups within a molecule.[5]
Expertise & Rationale
For this compound, FTIR is used to quickly verify the presence of the two distinct carbonyl groups (ketone and ester), the aromatic C-F bond, and the C-O ester linkages. Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquids as it requires no sample preparation.[2]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: None required for a liquid sample.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Measurement:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place one drop of the sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the absorption bands corresponding to the key functional groups.
Predicted Data & Interpretation
| Characteristic FTIR Absorption Bands | Wavenumber (cm⁻¹) | Vibration |
| Aromatic C-H Stretch | 3100 - 3000 | C-H stretch |
| Aliphatic C-H Stretch | 2980 - 2850 | C-H stretch |
| Ketone C=O Stretch | ~1690 | C=O stretch |
| Ester C=O Stretch | ~1735 | C=O stretch |
| Aromatic C=C Stretch | 1600 - 1450 | C=C stretch |
| C-F Stretch | 1250 - 1210 | C-F stretch |
| Ester C-O Stretch | 1200 - 1150 | C-O stretch |
Data Triangulation for Unambiguous Confirmation
The power of this multi-technique approach lies in the triangulation of data. Each piece of information should be consistent with the proposed structure and with the data from the other techniques.
Caption: Triangulation of analytical data to confirm the structure and purity of the target compound.
Conclusion
The analytical characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate requires a synergistic combination of spectroscopic and chromatographic techniques. The protocols and interpretive guidance provided in this application note establish a reliable framework for confirming the compound's identity, structure, and purity. By integrating data from NMR, MS, HPLC, and FTIR, researchers and quality control professionals can ensure that the material meets the stringent specifications required for its intended use in research and development.
References
-
Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437. Available at: [Link]
-
Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. New Journal of Chemistry. Available at: [Link]
-
Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. JETNR, 2(5). Available at: [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Science Website. Available at: [Link]
Sources
- 1. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. rjpn.org [rjpn.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This intermediate is of significant interest in the synthesis of various pharmaceutical compounds. The developed method is designed to be precise, accurate, and specific, ensuring reliable analysis for both purity assessment and degradation studies. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers. All protocols are presented with the aim of being self-validating systems, grounded in established scientific principles and regulatory guidelines.
Introduction: The Rationale Behind the Method
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key building block in medicinal chemistry. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1]
The development of a stability-indicating HPLC method is crucial. Such a method must be able to separate the main compound from any potential impurities and degradation products that may arise during synthesis, purification, or storage.[2][3] This ensures that the analytical results are a true reflection of the sample's quality.
This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. The selection of a C18 stationary phase is based on its wide applicability and proven performance for separating aromatic compounds.[4] The mobile phase, a gradient of acetonitrile and water, offers a versatile elution profile to separate the target analyte from potential impurities with varying polarities. UV detection is employed, leveraging the chromophoric nature of the 4-fluorobenzoyl group.
Physicochemical Properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₂H₁₃FO₃ | - |
| Molecular Weight | 224.23 g/mol | - |
| Structure | ||
| Polarity | Moderately polar | Inferred from the presence of an ester and a ketone group, as well as the fluorophenyl ring. |
| UV Absorbance (λmax) | Estimated to be around 245 nm | Based on the UV spectrum of analogous compounds containing the 4-fluorobenzoyl chromophore. Aromatic ketones typically exhibit a strong π→π* transition in this region. A secondary, weaker n→π* transition may be observed at a longer wavelength (around 275-300 nm).[5] |
| Solubility | Soluble in acetonitrile and methanol; sparingly soluble in water. | Typical for aromatic ketoesters. Acetonitrile and water are common, miscible solvents used in RP-HPLC.[6] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Software: Agilent OpenLab CDS or equivalent chromatography data system.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, >99% purity.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Chromatographic Conditions
The following parameters were optimized to achieve a balance between resolution, analysis time, and sensitivity.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation: A Self-Validating System
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for its intended purpose.[7]
System Suitability
System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the sample. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions.
-
Acidic Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Basic Hydrolysis: 1 mL of sample solution (1 mg/mL) + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution (1 mg/mL) + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.
The chromatograms of the stressed samples should show that the main peak is well-resolved from any degradation product peaks, demonstrating the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions at different concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on two different days by two different analysts. The RSD between the two sets of results should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's reliability during normal usage.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. The comprehensive explanation of the rationale behind the experimental choices and the detailed validation protocol ensures that this method can be readily implemented in any analytical laboratory.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Future Trends. LCGC North America, 31(8), 624-635.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Lian, H., Yalkowsky, S. H., & Li, P. (2008). Solubility of organic solutes in binary solvent mixtures. John Wiley & Sons.
-
European Medicines Agency. (2011). Guideline on validation of analytical procedures: text and methodology. [Link]
- United States Pharmacopeia.
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
-
Pharma's Almanac. (2023). Navigating HPLC Method Development: Tips for Success. [Link]
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Are acetonitrile and water mutually soluble under all conditions_ [uhplcslab.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in Friedel-Crafts Reactions
Introduction: Strategic Insights into Fluorinated Scaffolds via Friedel-Crafts Chemistry
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains a profoundly impactful tool for the formation of carbon-carbon bonds to aromatic rings.[1] Its two primary variants, alkylation and acylation, are fundamental in both academic research and industrial synthesis.[2] Friedel-Crafts acylation is particularly valued for its ability to produce aromatic ketones, which are versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.[2][3] A key advantage of acylation over alkylation is the deactivation of the product towards further substitution, which prevents polysubstitution and allows for the clean formation of monoacylated products.[4]
This guide focuses on a specialized and highly valuable substrate, Ethyl 4-(4-fluorophenyl)-4-oxobutanoate . This molecule is ingeniously designed for a pivotal application: the intramolecular Friedel-Crafts acylation to construct fluorinated bicyclic systems. The presence of a fluorine atom is of particular significance in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5] The primary product of the intramolecular cyclization of this substrate is 7-fluoro-1-tetralone , a critical building block in the synthesis of various therapeutic agents.[5][6]
This document provides an in-depth exploration of the mechanistic underpinnings and practical execution of Friedel-Crafts reactions utilizing Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, with a primary focus on its efficient cyclization to 7-fluoro-1-tetralone.
Mechanistic Framework: The Electrophilic Cascade
The efficacy of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring.[2]
General Mechanism of Intermolecular Friedel-Crafts Acylation
In a typical intermolecular reaction, an acyl halide or anhydride reacts with a Lewis acid, such as aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the halogen, facilitating its departure and forming a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the aromatic ring. Subsequent deprotonation of the resulting intermediate restores aromaticity and regenerates the catalyst, yielding the final ketone product.
Caption: General mechanism of intermolecular Friedel-Crafts acylation.
Mechanism of Intramolecular Cyclization of 4-(4-Fluorophenyl)-4-oxobutanoic Acid
For Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, the most powerful application is an intramolecular cyclization. This reaction is typically performed on the corresponding carboxylic acid, which can be obtained by hydrolysis of the ethyl ester. The reaction is often catalyzed by a strong protic acid like polyphosphoric acid (PPA), which acts as both the acid catalyst and a dehydrating agent.[3][7]
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by PPA.
-
Acylium Ion Formation: Loss of a water molecule generates an intramolecular acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich fluorophenyl ring acts as the nucleophile, attacking the electrophilic acylium ion. The attack is directed ortho to the fluorine-bearing carbon, leading to the formation of a six-membered ring.
-
Deprotonation: A base (e.g., water or the phosphate anion) removes a proton from the sp³-hybridized carbon of the ring, restoring aromaticity and yielding the final product, 7-fluoro-1-tetralone.
Caption: Mechanism of intramolecular Friedel-Crafts cyclization.
Application Note 1: Synthesis of 7-Fluoro-1-tetralone via Intramolecular Cyclization
This protocol details the synthesis of 7-fluoro-1-tetralone, a key pharmaceutical intermediate, through the intramolecular Friedel-Crafts cyclization of 4-(4-fluorophenyl)-4-oxobutanoic acid, derived from the corresponding ethyl ester.[5] Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as an effective catalyst and solvent.[3][8]
Experimental Protocol
Part A: Hydrolysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq) with a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the solution to pH 1-2 using concentrated hydrochloric acid.
-
Isolation: The product, 4-(4-fluorophenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Intramolecular Friedel-Crafts Cyclization
-
Reagent Preparation: Prepare Polyphosphoric acid (PPA) by carefully mixing phosphorus pentoxide (P₂O₅) with 85% phosphoric acid, or use commercially available PPA. Caution: This process is highly exothermic.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place the dried 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq).
-
Reaction: Add PPA (approx. 10 times the weight of the acid) to the flask. Heat the mixture with stirring to 80-90 °C. The viscosity will decrease upon heating, allowing for efficient stirring. Maintain this temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to about 60 °C and then very carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quenching process.
-
Extraction: Once the ice has melted, extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluoro-1-tetralone.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of 7-fluoro-1-tetralone.
Data Presentation and Characterization
The identity and purity of the synthesized 7-fluoro-1-tetralone should be confirmed using standard analytical techniques.
Table 1: Physicochemical Properties of 7-Fluoro-1-tetralone
| Property | Value | Source |
| CAS Number | 2840-44-0 | [5][6] |
| Molecular Formula | C₁₀H₉FO | [5] |
| Molecular Weight | 164.18 g/mol | [5] |
| Appearance | White to off-white crystals | [5] |
| Melting Point | 62-68 °C | [5][6] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom) and the aliphatic protons of the tetralone ring system.
-
¹³C NMR: The spectrum will display 10 distinct carbon signals, including a downfield signal for the carbonyl carbon (~200 ppm) and signals for the aromatic carbons showing C-F coupling.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom. The chemical shift is highly sensitive to the electronic environment.[9][10]
-
IR Spectroscopy: A strong absorption band around 1680 cm⁻¹ corresponding to the conjugated ketone carbonyl stretch will be prominent.
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 164.18 will be observed, along with a characteristic fragmentation pattern.
Application Note 2: Intermolecular Friedel-Crafts Acylation
While intramolecular cyclization is its primary use, Ethyl 4-(4-fluorophenyl)-4-oxobutanoate can theoretically be employed in intermolecular Friedel-Crafts acylations with highly reactive aromatic substrates. This application is less common due to the potential for the intramolecular reaction to compete.
Conceptual Framework and Key Considerations
To favor the intermolecular pathway, a highly nucleophilic aromatic compound (e.g., anisole, phenol, or N,N-dimethylaniline) should be used in excess. A strong Lewis acid catalyst is required to activate the ester, though direct acylation with esters is generally less efficient than with acyl chlorides.
Challenges:
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid is often necessary as it complexes with the product ketone.[4]
-
Regioselectivity: The position of acylation on the aromatic substrate will be directed by its existing substituents.
-
Side Reactions: The conditions required may promote self-condensation or intramolecular cyclization.
Generalized Protocol for Intermolecular Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under a nitrogen atmosphere.
-
Reagents: Charge the flask with the electron-rich aromatic substrate (e.g., anisole, used as both reactant and solvent) and cool to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.0 eq) portion-wise with stirring.
-
Addition: Dissolve Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq) in a small amount of the aromatic substrate or an inert solvent (like dichloromethane) and add it dropwise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until TLC indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer sequentially with water, sodium bicarbonate solution, and brine. Dry, concentrate, and purify the product by column chromatography.
Safety and Handling: A Self-Validating System of Precaution
Working with the reagents involved in these protocols necessitates strict adherence to safety procedures.
Reagent-Specific Hazards:
-
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and related compounds: May cause skin, eye, and respiratory irritation.[11] Handle in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It is a moisture-sensitive solid that should be handled in a glovebox or under an inert atmosphere.
-
Polyphosphoric Acid (PPA): A corrosive and viscous liquid. Its reaction with water is highly exothermic.[7] Handle with care, especially during quenching.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a flame-retardant lab coat.
Handling and Disposal:
-
All manipulations should be performed in a certified chemical fume hood.[12]
-
Avoid inhalation of dust, vapors, or mists.[12]
-
Quench reactions carefully, especially those involving AlCl₃ and PPA, by slow addition to ice.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Chem-Impex International. (n.d.). 7-Fluoro-1-tetralone. Retrieved January 26, 2026, from [Link]
-
Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved January 26, 2026, from [Link]
-
Molecules. (2022). Lewis Acid-Catalyzed Formal (4+2)-Cycloaddition between Cross-Conjugated Azatrienes and Styrylmalonates: The Way to Functionalized Quinolizidine Precursors. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved January 26, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[13]annulen-7-ols. National Institutes of Health. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Royal Society of Chemistry. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2020). Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. Retrieved January 26, 2026, from [Link]
-
Scribd. (n.d.). Friedel Crafts. Retrieved January 26, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
ResearchGate. (2001). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. Royal Society of Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved January 26, 2026, from [Link]
-
AA Blocks. (n.d.). Safety Data Sheet. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (2022). Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles. Retrieved January 26, 2026, from [Link]
-
Sciencemadness.org. (n.d.). Polyphosphoric acid. Retrieved January 26, 2026, from [Link]
-
PubMed. (2023). Lewis acid-catalysed cyclization of pyridinium 1,4-zwitterionic thiolates with propargyl alcohols and fluorescence applications. Retrieved January 26, 2026, from [Link]
-
Montclair State University. (2012). Synthesis of (L)-4-fluorotryptophan. Retrieved January 26, 2026, from [Link]
-
Beilstein Archives. (2021). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 26, 2026, from [Link]
-
PubMed. (1998). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Retrieved January 26, 2026, from [Link]
-
YouTube. (2017, December 6). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! [Video]. YouTube. [Link]
-
Beilstein Journals. (n.d.). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
University of Washington. (n.d.). Fluorine NMR. Retrieved January 26, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 7-FLUORO-1-TETRALONE | 2840-44-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03562F [pubs.rsc.org]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 4-(4-fluorophenyl)-4-oxobutanoate as a Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a pivotal intermediate in pharmaceutical synthesis. Its value lies in its γ-ketoester structure, which serves as a versatile scaffold for constructing more complex molecular architectures, particularly the butyrophenone framework central to many antipsychotic drugs. This document details a robust synthesis protocol via Friedel-Crafts acylation, rigorous analytical methods for quality control, and a practical application in the synthesis of a butyrophenone analog, providing researchers and drug development professionals with the necessary protocols and scientific rationale for its effective use.
Introduction: The Strategic Importance of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a bifunctional molecule containing both a ketone and an ester group.[1] This unique arrangement makes it a valuable building block in organic synthesis. The presence of the 4-fluorophenyl group is particularly significant in medicinal chemistry, as the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.
The primary utility of this intermediate is as a precursor to the 4-(4-fluorophenyl)-4-oxobutyl moiety. This structural motif is the cornerstone of the butyrophenone class of pharmaceuticals, which includes prominent antipsychotic agents like Haloperidol.[2][3] The protocols outlined herein provide a validated pathway for the synthesis, characterization, and application of this key intermediate.
Table 1: Physicochemical Properties of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃FO₃ |
| Molecular Weight | 224.23 g/mol [4] |
| CAS Number | 39569-38-3 |
| Appearance | Typically an oil or low-melting solid |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-4-oxobutanoate |
| Boiling Point | ~320-330 °C (estimated) |
| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, THF) |
Synthesis and Purification Protocol
The most direct and industrially scalable method for preparing Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring (fluorobenzene) with an acyl halide (ethyl succinyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8]
Causality in Synthesis: Why Friedel-Crafts Acylation?
The Friedel-Crafts acylation is preferred over its alkylation counterpart for several reasons that ensure a reliable and clean reaction for this specific target:
-
No Carbocation Rearrangement: The acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, ensuring the formation of the desired linear butanoate chain without isomeric byproducts.[6]
-
No Polyacylation: The product, an aryl ketone, is deactivated towards further electrophilic substitution. This inherent self-regulation prevents the addition of multiple acyl groups to the fluorobenzene ring, simplifying purification and maximizing the yield of the mono-acylated product.[5]
Caption: Workflow for the Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Protocol 1: Synthesis via Friedel-Crafts Acylation
Materials:
-
Fluorobenzene (1.0 eq)
-
Ethyl succinyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.
-
Catalyst Suspension: Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add ethyl succinyl chloride (1.1 eq) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Stir for 15 minutes to allow for complex formation.
-
Fluorobenzene Addition: Add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 30-45 minutes. A gradual color change and slight exotherm should be observed. Maintain the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and cautiously quench the reaction by adding crushed ice, followed by the slow addition of 1M HCl. Caution: This is a highly exothermic process with significant HCl gas evolution.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Analytical Quality Control
For any pharmaceutical intermediate, stringent quality control is non-negotiable to ensure the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). A multi-pronged analytical approach is required to confirm the identity and purity of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.[9]
Caption: Self-Validating Analytical Workflow for Quality Control.
Table 2: Comparison of Analytical Techniques
| Technique | Purpose | Key Information Provided |
|---|---|---|
| HPLC-UV | Purity assessment and quantification | Percentage purity, detection of non-volatile impurities. |
| GC-MS | Identity confirmation and volatile impurity analysis | Molecular weight confirmation (Mass Spec), fragmentation pattern, retention time.[10] |
| ¹H NMR | Structural elucidation | Confirms proton environment, functional groups, and structural integrity. |
| ¹³C NMR | Structural confirmation | Confirms the carbon skeleton of the molecule. |
| FTIR | Functional group analysis | Identifies characteristic carbonyl (ketone, ester) and C-F bond vibrations. |
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and profile any related impurities.
Instrumentation & Conditions:
-
System: HPLC with UV Detector (set to 254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh a reference standard of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Determine the retention time of the main peak from the standard chromatogram. Calculate the area percent of the main peak in the sample chromatogram to establish its purity.
Protocol 3: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and structural identity of the synthesized compound.[10]
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[10]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.[10]
-
MS Ionization Mode: EI at 70 eV.[10]
-
Mass Range: m/z 40-500.[10]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane (approx. 100 µg/mL).[10]
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).
-
Analyze the mass spectrum of this peak. Confirm the presence of the molecular ion peak (M⁺) at m/z 224.
-
Compare the fragmentation pattern to expected cleavages (e.g., loss of the ethoxy group [-OC₂H₅], cleavage at the carbonyl groups) to validate the structure.
-
Application in Pharmaceutical Synthesis: A Gateway to Butyrophenones
The true value of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is realized in its conversion to APIs. It serves as a key starting material for butyrophenone antipsychotics, a class of drugs that includes Haloperidol.[2] These drugs function primarily as dopamine D2 receptor antagonists. The synthesis involves modifying the ethyl ester into a reactive group that can be used to alkylate a target amine, typically a substituted piperidine.
A common synthetic strategy involves converting the ester into an alkyl halide. This creates the classic 4-chloro-1-(4-fluorophenyl)butan-1-one (or the bromo- equivalent), a widely used precursor for Haloperidol and its analogs.[3][11]
Caption: General Synthetic Pathway to Butyrophenone APIs.
Protocol 4: Synthesis of a Haloperidol Analog
This protocol outlines the conversion of the title intermediate into a butyrophenone structure via a key alkyl halide precursor.
Step A: Saponification to 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Setup: Dissolve Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2-3 hours until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-fluorophenyl)-4-oxobutanoic acid.
Step B: Conversion to 4-chloro-1-(4-fluorophenyl)butan-1-one
-
Setup: In a flask equipped with a reflux condenser and gas trap (to neutralize HCl), suspend the carboxylic acid from Step A (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq).
-
Reaction: Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to a gentle reflux for 2-3 hours. The solid will dissolve as it is converted to the acid chloride.
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-(4-fluorophenyl)-4-oxobutanoyl chloride is often used directly in the next step. Note: This is a simplified representation; a full reduction of the acid chloride to the alkyl chloride is a more complex, multi-step process not shown here. A more direct route is the Hunsdiecker reaction or similar transformations. For the purpose of creating the key butyrophenone precursor, a more direct literature method starting from fluorobenzene and 4-chlorobutyryl chloride is often employed. However, this pathway demonstrates the utility of the title compound's carbon skeleton.
Step C: Alkylation to form the Butyrophenone Analog
-
Setup: Dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition: Add the 4-chloro-1-(4-fluorophenyl)butan-1-one precursor (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC/HPLC.
-
Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate. Purify the final product by recrystallization or column chromatography to yield the Haloperidol analog.[12]
Conclusion
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is more than a simple chemical; it is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of complex pharmaceutical agents. Its preparation via the robust Friedel-Crafts acylation, coupled with a rigorous, multi-technique analytical validation system, ensures its quality and suitability for GMP environments. The protocols and scientific rationale presented in this guide are intended to empower researchers and developers to leverage this versatile intermediate in the discovery and production of next-generation therapeutics.
References
- BenchChem. (2025). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis.
-
PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
-
LookChem. Cas 881673-98-9, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Available at: [Link]
-
Pharmaffiliates. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Available at: [Link]
-
ChemSynthesis. ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- Google Patents. Synthesis of haloperidol - CA1129424A.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
-
National Institutes of Health (NIH). (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC. Available at: [Link]
-
PubMed. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. (2020). Synthesis of the haloperidol analog HAL-F. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate as a Precursor for Ezetimibe.
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors [mdpi.com]
- 12. researchgate.net [researchgate.net]
An Application Guide: The Reaction of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate with Amines — Mechanisms, Protocols, and Applications in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the reaction between Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a γ-ketoester, and primary amines. This reaction is a cornerstone for the synthesis of N-substituted 5-(4-fluorophenyl)pyrrolidin-2-ones, a class of heterocyclic compounds known as lactams. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active molecules. This guide elucidates the detailed reaction mechanism, provides a robust and validated experimental protocol, outlines data interpretation, and discusses the broader applications of the synthesized compounds, particularly emphasizing the role of the fluorophenyl moiety and the pyrrolidinone scaffold in modern drug design.
Section 1: The Underlying Chemistry - Reaction Mechanism
The reaction of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate with a primary amine (R-NH₂) is a classic example of condensation chemistry leading to the formation of a five-membered lactam ring. The overall transformation is an intramolecular aminolysis, which proceeds through several distinct, sequential steps. The ketone carbonyl is significantly more electrophilic than the ester carbonyl, and thus serves as the initial site of reaction.
The reaction cascade is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the ketone.
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal. This intermediate is typically unstable and exists in equilibrium with the starting materials.
-
Dehydration to Enamine: The hemiaminal rapidly undergoes dehydration (loss of a water molecule), a process often catalyzed by a trace amount of acid, to form an enamine intermediate. The enamine is stabilized by the conjugation of the nitrogen lone pair with the C=C double bond.
-
Intramolecular Cyclization (Lactamization): The crucial ring-forming step involves the intramolecular attack of the enamine nitrogen atom on the carbonyl carbon of the ester group. This nucleophilic acyl substitution is entropically favored due to the formation of a stable five-membered ring.
-
Tetrahedral Intermediate Collapse: This cyclization generates another tetrahedral intermediate.
-
Elimination of Ethanol: The intermediate collapses, eliminating the ethoxy group (-OCH₂CH₃) as ethanol, a good leaving group. This step regenerates the carbonyl group, now as part of the amide functional group within the ring (a lactam).
-
Final Product: The final product is an N-substituted 5-(4-fluorophenyl)-5-methylpyrrolidin-2-one.
This mechanism is conceptually related to aspects of the Paal-Knorr pyrrole synthesis, which also utilizes a 1,4-dicarbonyl compound and an amine.[1][2] However, the use of a γ-ketoester under these conditions preferentially leads to the pyrrolidinone product via intramolecular aminolysis rather than the fully aromatic pyrrole.
Section 2: Experimental Protocol
This protocol details the synthesis of a representative product, 1-benzyl-5-(4-fluorophenyl)-5-methylpyrrolidin-2-one , via a one-pot condensation reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | C₁₂H₁₃FO₃ | 224.23 | 10.0 | 2.24 g | Starting γ-ketoester |
| Benzylamine | C₇H₉N | 107.15 | 11.0 | 1.18 g (1.2 mL) | Primary amine, 1.1 equivalents |
| Toluene | C₇H₈ | 92.14 | - | 50 mL | Solvent |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.5 | 95 mg | Acid catalyst |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | - | ~30 mL | For neutralization |
| Brine (Sat. aq. NaCl) | NaCl | 58.44 | - | ~30 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For extraction & chromatography |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | For chromatography |
Equipment
-
100 mL Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble the 100 mL round-bottom flask with the Dean-Stark apparatus and condenser. Add a magnetic stir bar to the flask.
-
Reagent Addition: To the flask, add Ethyl 4-(4-fluorophenyl)-4-oxobutanoate (2.24 g, 10.0 mmol), toluene (50 mL), benzylamine (1.2 mL, 11.0 mmol), and p-toluenesulfonic acid (95 mg, 0.5 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C) using the heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a pale yellow oil. Characterize the product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Section 3: Data Interpretation and Validation
Expected Results
-
Yield: 75-85%
-
Appearance: Pale yellow oil
-
Molecular Formula: C₁₈H₁₈FNO
-
Molecular Weight: 283.34 g/mol
Spectroscopic Analysis
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of the fluorophenyl and benzyl groups, the benzylic CH₂ protons as a characteristic AB quartet, and the aliphatic protons of the pyrrolidinone ring.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the lactam carbonyl carbon (~175 ppm), aromatic carbons (including the carbon attached to fluorine, which will show a large C-F coupling constant), the benzylic carbon, and the aliphatic carbons of the ring.
-
FTIR (neat): Characteristic peaks should be observed for the C=O stretch of the lactam (~1680-1700 cm⁻¹), C-F stretch (~1220 cm⁻¹), and aromatic C-H stretches.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 283. Key fragmentation patterns would likely involve cleavage of the benzyl group.[3]
Section 4: Applications in Drug Development
The pyrrolidinone scaffold is considered a "privileged structure" in medicinal chemistry.[4][5] This means it is a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery.[6][7] Compounds bearing this core structure exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][8]
The inclusion of a fluorine atom, specifically in the form of a 4-fluorophenyl group, is a common and highly effective strategy in modern drug design.[9] Fluorine can significantly alter a molecule's physicochemical properties in beneficial ways:[10][11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.
-
Lipophilicity: Fluorine substitution increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach its target.[10]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing the drug's potency.
The combination of the versatile pyrrolidinone scaffold with the strategic placement of a fluorine atom makes the products of this reaction highly valuable building blocks for the development of novel therapeutics.[12][13]
References
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2015). ResearchGate. Available at: [Link]
-
Inuki, S., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Inuki, S., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
Aziz-ur-Rehman, et al. (2017). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Azizi, N., et al. (2009). An Operationally Simple, Practical, and Economical Paal-Knorr Pyrrole Condensation. Synlett. Available at: [Link]
-
Ciaffo, G. M., et al. (2016). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Request PDF - ResearchGate. Available at: [Link]
-
NMR and experimental reinvestigation of the condensation reaction between γ-methylene-α,β-unsaturated aldehydes and propargyl aldehydes. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (2022). MDPI. Available at: [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2017). ResearchGate. Available at: [Link]
-
Condensation-Based Methods for the C−H Bond Functionalization of Amines. (2018). PMC - NIH. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available at: [Link]
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022). NIH. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. Available at: [Link]
-
key reactions in heterocycle synthesis. (2018). Unknown Source. Available at: [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). Organic Letters - ACS Publications. Available at: [Link]
-
Biologically Active Organofluorine Compounds. (n.d.). SciSpace. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journals. Available at: [Link]
-
Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link]
-
A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. (n.d.). PubMed. Available at: [Link]
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. (2023). PMC - NIH. Available at: [Link]
-
amines as nucleophiles. (n.d.). Chemguide. Available at: [Link]
-
23.11: Carbonyl Condensations with Enamines - The Stork Reaction. (n.d.). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate for Biological Assays
Introduction: The Versatile Scaffolding Potential of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a γ-ketoester, represents a privileged starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological potential. The presence of a reactive 1,4-dicarbonyl functionality, an active methylene group, and an ester moiety within a single molecule provides multiple avenues for chemical modification. This application note provides a detailed guide for the derivatization of this scaffold into two key classes of bioactive heterocycles: pyrroles and pyridazinones. We will explore the underlying chemical principles, provide step-by-step protocols for their synthesis, and discuss their potential applications in various biological assays, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant screenings.
Strategic Derivatization Pathways
The chemical reactivity of ethyl 4-(4-fluorophenyl)-4-oxobutanoate is centered around its ketone and ester carbonyl groups, as well as the adjacent methylene protons. This allows for a range of synthetic transformations. Here, we focus on two high-impact derivatization strategies:
-
Paal-Knorr Pyrrole Synthesis: This classical reaction provides a direct and efficient route to substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The resulting pyrrole ring is a common motif in numerous biologically active natural products and synthetic drugs.[2]
-
Pyridazinone Synthesis: The reaction of γ-ketoesters with hydrazine derivatives leads to the formation of pyridazinones, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.
Logical Workflow for Derivatization and Biological Evaluation
Caption: Workflow from starting material to biological evaluation.
I. Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,4-dicarbonyl compound with an amine.[3] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[2]
Reaction Scheme: Paal-Knorr Pyrrole Synthesis
Caption: General scheme for the Paal-Knorr pyrrole synthesis.
Detailed Protocol: Synthesis of Ethyl 1-benzyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
This protocol describes the synthesis of a representative pyrrole derivative using benzylamine.
Materials:
-
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Benzylamine
-
Glacial Acetic Acid
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq) in toluene.
-
Add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected (or the reaction is complete as monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Expected Outcome:
The desired ethyl 1-benzyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate is typically obtained as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition |
| Reactants | Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, Benzylamine |
| Catalyst | Glacial Acetic Acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Purification | Column Chromatography |
| Typical Yield | 70-85% |
Biological Evaluation of Pyrrole Derivatives
Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]
-
Anticancer Activity: The synthesized pyrrole derivatives can be evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay.[6] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[7]
-
Antimicrobial Activity: The antimicrobial properties of the derivatives can be assessed against a panel of pathogenic bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[8][9]
II. Synthesis of Pyridazinone Derivatives
The reaction of γ-ketoacids or their esters with hydrazine hydrate is a common method for the synthesis of pyridazinones.[10] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.
Reaction Scheme: Pyridazinone Synthesis
Caption: General scheme for the synthesis of pyridazinones.
Detailed Protocol: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
To a solution of ethyl 4-(4-fluorophenyl)-4-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Optionally, a catalytic amount of glacial acetic acid can be added.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome:
The desired 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one is typically obtained as a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition |
| Reactants | Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization |
| Typical Yield | 80-95% |
Biological Evaluation of Pyridazinone Derivatives
Pyridazinone derivatives are a well-established class of compounds with diverse pharmacological properties.[11]
-
Anti-inflammatory Activity: The anti-inflammatory potential of the synthesized pyridazinones can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12][13] Commercially available kits can be used for this purpose.[14]
-
Anticonvulsant Activity: The anticonvulsant properties of the derivatives can be assessed using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[15] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized derivatives can be significantly influenced by the nature of the substituents.
-
For Pyrrole Derivatives: The substituent on the pyrrole nitrogen (from the primary amine used in the Paal-Knorr synthesis) can modulate lipophilicity and steric interactions with the biological target. Aromatic or heteroaromatic substituents can introduce additional binding interactions.
-
For Pyridazinone Derivatives: Modifications at the N2 position of the pyridazinone ring are a common strategy to tune the pharmacological profile. Introducing different alkyl or aryl groups can impact potency and selectivity for various targets.
Conclusion
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The Paal-Knorr pyrrole synthesis and the formation of pyridazinones are two robust and efficient derivatization strategies that provide access to compound libraries with potential applications in anticancer, anti-inflammatory, antimicrobial, and anticonvulsant drug discovery. The protocols and biological evaluation strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this remarkable scaffold.
References
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]
-
Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... ResearchGate. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]
-
Animal Models Used in the Screening of Antiepileptic Drugs. ResearchGate. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
Anti‐inflammatory activity of pyridazinones: A review. ResearchGate. [Link]
-
Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. Apec.org. [Link]
-
Anti-Cancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. MDPI. [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. National Institutes of Health. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1,2,4]triazo. Technical Disclosure Commons. [Link]
-
Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC - PubMed Central. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
-
The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. PubMed. [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site. National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]-synthesis-of-edaravone/2020165.article)
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support resource for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. Our focus is on providing practical, mechanistically grounded solutions to optimize yield, purity, and experimental reproducibility.
Part 1: Friedel-Crafts Acylation of Fluorobenzene with Succinic Anhydride
The initial and often most critical step in the synthesis is the Friedel-Crafts acylation of fluorobenzene. This reaction forms the carbon skeleton of the target molecule, but its regioselectivity and potential for side reactions demand careful control. The primary transformation is an electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride attacks the electron-rich fluorobenzene ring.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary products and most common byproducts of this Friedel-Crafts acylation?
The desired product is 4-(4-fluorophenyl)-4-oxobutanoic acid (the para-isomer). The most prevalent byproduct is the constitutional isomer, 4-(2-fluorophenyl)-4-oxobutanoic acid (the ortho-isomer). The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution; however, the para position is strongly favored.
Q2: Why is the para-isomer the major product?
While fluorine's inductive effect deactivates the ring slightly, its resonance effect directs incoming electrophiles to the ortho and para positions. The bulky acylium ion electrophile encounters significant steric hindrance from the fluorine atom at the ortho position.[3] Consequently, substitution at the sterically more accessible para position is kinetically favored, leading to it being the major product.[3]
Q3: Is polyacylation a significant concern in this reaction?
Polyacylation is generally not a major issue.[3] The first acyl group introduced onto the fluorobenzene ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack.[3][4] However, under excessively harsh conditions (e.g., high temperatures, large excess of a highly active Lewis acid catalyst), trace amounts of diacylated byproducts could potentially form.[3]
Q4: What happens to the Lewis acid catalyst (e.g., AlCl₃) during the reaction and workup?
In Friedel-Crafts acylation, the Lewis acid (like AlCl₃) is required in stoichiometric amounts, not catalytic quantities.[4][5] This is because the ketone product formed is a Lewis base and forms a strong complex with the AlCl₃.[5] During the aqueous workup, this complex is hydrolyzed, which regenerates the ketone product but consumes the AlCl₃. Incomplete hydrolysis can lead to product loss and purification difficulties.
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage of ortho-isomer | High Reaction Temperature: Elevated temperatures provide the activation energy needed to overcome the steric barrier for ortho-acylation, reducing the selectivity for the para product.[3] | Maintain Lower Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-25 °C). This enhances the kinetic preference for the less sterically hindered para position. |
| Choice of Lewis Acid: Highly reactive Lewis acids can sometimes decrease regioselectivity. | Screen Lewis Acids: While AlCl₃ is common, other Lewis acids like FeCl₃ or solid acid catalysts could be explored for potentially higher selectivity.[6] | |
| Presence of Diacylated Byproducts | Incorrect Stoichiometry: Using a significant excess of succinic anhydride or the Lewis acid catalyst can force a second, albeit slow, acylation.[3] | Control Stoichiometry: Use a molar ratio of fluorobenzene:succinic anhydride:AlCl₃ close to 1:1:1.1. A slight excess of the Lewis acid is needed to account for complexation with the product.[5] |
| Unreacted Fluorobenzene | Insufficient Catalyst Activity: The Lewis acid may have been deactivated by atmospheric moisture. | Use Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon). |
| Inadequate Reaction Time/Temperature: The reaction may not have proceeded to completion. | Monitor Reaction Progress: Use TLC or GC to monitor the consumption of starting material before quenching the reaction. If necessary, allow for longer reaction times or a modest increase in temperature. |
Reaction Pathway Diagram
Caption: Major and minor pathways in the Friedel-Crafts acylation of fluorobenzene.
Part 2: Fischer Esterification of 4-(4-fluorophenyl)-4-oxobutanoic acid
The second stage of the synthesis involves the esterification of the carboxylic acid intermediate with ethanol, typically under acidic catalysis (Fischer esterification), to yield the final product. This is a reversible equilibrium reaction.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found after the esterification step?
The most common impurity is unreacted 4-(4-fluorophenyl)-4-oxobutanoic acid . Other potential byproducts include diethyl ether , formed by the acid-catalyzed dehydration of two ethanol molecules, and residual acid catalyst.
Q2: Why is this reaction reversible and what drives it forward?
Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[7][8] To drive the equilibrium towards the product side (Le Châtelier's principle), one must either use a large excess of one reactant (typically the alcohol, as it can also serve as the solvent) or actively remove the water as it is formed.[7]
Q3: Can the acidic conditions cause degradation of the starting material or product?
The keto-ester functionality is generally stable under typical Fischer esterification conditions (e.g., refluxing in ethanol with a catalytic amount of H₂SO₄). However, prolonged exposure to very strong acid at high temperatures could potentially lead to side reactions, although this is not a common issue for this specific substrate.
Troubleshooting Guide: Fischer Esterification
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Conversion / Incomplete Reaction | Insufficient Catalyst: Not enough acid catalyst to protonate the carbonyl oxygen effectively, which is the rate-determining step.[9] | Optimize Catalyst Loading: Use a catalytic amount of a strong acid like H₂SO₄ or TsOH. Typically 1-5 mol% is sufficient. |
| Equilibrium Not Shifted: Water produced during the reaction is hydrolyzing the ester product, shifting the equilibrium back to the starting materials.[7][8] | Shift the Equilibrium: Use a large excess of ethanol (it can serve as the solvent). Alternatively, for larger scales, use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. | |
| Presence of Diethyl Ether Byproduct | High Temperature & High Acid Concentration: These conditions favor the intermolecular dehydration of ethanol to form diethyl ether. | Moderate Conditions: Use the minimum temperature required for a reasonable reaction rate (refluxing ethanol is standard). Avoid excessive amounts of acid catalyst. |
| Difficult Product Isolation | Incomplete Neutralization: Residual acid catalyst can complicate extraction and purification. | Thorough Workup: After the reaction, neutralize the mixture carefully with a weak base (e.g., aqueous NaHCO₃ solution) until effervescence ceases. Confirm the aqueous layer is neutral or slightly basic with pH paper before extraction. |
Reaction Pathway Diagram
Caption: The reversible equilibrium of Fischer esterification.
Part 3: Analytical and Purification Protocols
Effective analysis and purification are essential for isolating high-purity Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Analytical Methodologies
-
Thin-Layer Chromatography (TLC): An excellent tool for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting carboxylic acid will have a lower Rf than the final, less polar ester product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and isomer ratios. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components, such as unreacted fluorobenzene or the presence of diethyl ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ortho- and para-isomers will show distinct splitting patterns in the aromatic region of the ¹H NMR spectrum.
Experimental Protocol: Purification of the Final Product
This protocol outlines a standard laboratory-scale purification procedure following the esterification step.
-
Reaction Quench and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (effervescence) will occur. Add slowly and vent the funnel frequently.
-
Continue adding the NaHCO₃ solution until the effervescence ceases, ensuring all the acid catalyst has been neutralized.
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers. The unreacted carboxylic acid will be deprotonated to its carboxylate salt and remain in the aqueous layer.
-
-
Washing:
-
Wash the combined organic layers with water, followed by a wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Final Purification (if necessary):
-
If isomeric byproducts or other impurities remain, the crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.
-
Alternatively, high-vacuum distillation or recrystallization from a suitable solvent system may be employed to achieve high purity.
-
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. The Organic Chemistry Tutor. Retrieved from [Link]
-
YouTube. (2019, October 10). Friedel-Crafts acylation of aromatic rings. ChemHelp ASAP. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Prakash Academy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2021, August 7). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for the purification of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this ketoester. Our approach is grounded in practical, field-proven insights to help you navigate the challenges of obtaining a highly pure product.
I. Initial Assessment and Characterization: What am I working with?
Before embarking on any purification strategy, a preliminary assessment of your crude product is essential. The physical state and the likely impurities will dictate the most effective purification method.
Q1: My crude Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is an oil/solid/semisolid. What does this tell me?
A1: The physical state of your crude product provides the first clue for your purification strategy.
-
If your product is a solid: You are in a good position to start with recrystallization, which is one of the most effective techniques for purifying solid compounds. A sharp melting point of the purified solid is a good indicator of purity.
-
If your product is an oil: You will likely need to employ column chromatography or vacuum distillation. The choice between these will depend on the volatility of your compound and the nature of the impurities.
-
If your product is a semisolid or waxy material: This suggests the presence of impurities that are preventing crystallization. It is often beneficial to first attempt to remove some of the more soluble impurities via a simple workup or a quick filtration through a small plug of silica gel.
Q2: What are the most probable impurities in my crude product?
A2: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of fluorobenzene with either ethyl succinyl chloride or succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), followed by esterification.[1][2]
Based on this, the likely impurities are:
-
Unreacted Starting Materials: Fluorobenzene, succinic anhydride, or ethyl succinyl chloride.
-
Catalyst Residues: Hydrolyzed aluminum salts from the workup.
-
Side-Reaction Products:
-
Positional isomers: Although the para-substituted product is generally major, some ortho-isomer may be formed.
-
Diacylation products: Less likely due to the deactivating effect of the first acylation, but possible under harsh conditions.[3]
-
Hydrolysis product: 4-(4-fluorophenyl)-4-oxobutanoic acid, if the ester is cleaved during workup.
-
Decarboxylation product: If the corresponding β-keto acid is formed and subjected to heat, it can decarboxylate.[4]
-
A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence and relative amounts of these impurities.
II. Purification Strategy Selection
The following diagram illustrates a general workflow for selecting an appropriate purification technique.
Caption: Decision workflow for purification.
III. Troubleshooting Recrystallization
Q3: I can't find a suitable solvent for recrystallization. What should I do?
A3: Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[5]
Troubleshooting Solvent Selection:
-
Start with single solvents: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).
-
Use a two-solvent system: If a single solvent doesn't work, try a binary mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
| Solvent System | Polarity | Notes |
| Ethanol/Water | High | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Medium | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexanes | Low | Suitable for less polar compounds. |
| Toluene/Hexanes | Low | Good for aromatic compounds. |
Q4: My compound is "oiling out" instead of crystallizing. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.
Solutions:
-
Reheat and add more solvent: Reheat the solution to redissolve the oil, and add a small amount of additional solvent to decrease the saturation.
-
Cool slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.
-
Seed the solution: Add a tiny crystal of the pure compound (if available) to induce crystallization.
IV. Troubleshooting Column Chromatography
Q5: How do I choose the right solvent system (eluent) for column chromatography?
A5: The ideal solvent system should provide good separation of your target compound from its impurities on a TLC plate. A good starting point is an Rf value of 0.25-0.35 for your desired compound.[6]
Eluent Selection Workflow:
-
Start with a non-polar solvent: Begin with a non-polar solvent like hexanes or petroleum ether.
-
Gradually increase polarity: Add a more polar solvent, such as ethyl acetate or diethyl ether, in small increments (e.g., 5%, 10%, 20%) until you achieve the desired Rf value on TLC.
-
Common Solvent Systems: For moderately polar compounds like ketoesters, mixtures of ethyl acetate and hexanes are very effective.[5]
Caption: TLC-based eluent selection.
Q6: My compound is streaking on the TLC plate and the column. What is causing this?
A6: Streaking can be caused by several factors:
-
Compound is too polar for the eluent: The compound is adsorbing very strongly to the silica gel. Increase the polarity of your eluent.
-
Sample is acidic or basic: The ketoester itself is neutral, but acidic impurities (like the carboxylic acid hydrolysis product) can streak. Adding a small amount of a modifier to your eluent can help. For acidic impurities, a trace of acetic acid might be beneficial, but be cautious as it can promote ester hydrolysis. It is generally better to remove acidic impurities with a basic wash during the workup before chromatography.
-
Sample is overloaded: You may be applying too much sample to your TLC plate or column.
Q7: The separation on the column is poor, and my fractions are mixed.
A7: Poor separation can result from several issues in your technique.
Troubleshooting Poor Separation:
| Issue | Solution |
| Improperly packed column | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to uneven solvent flow and broad, overlapping bands.[6] |
| Eluent polarity is too high | If the eluent is too polar, all compounds will move too quickly through the column, resulting in poor separation. Choose an eluent that gives a good spread of Rf values on the TLC plate. |
| Column is overloaded | As a rule of thumb, use about 25-100 g of silica gel for every 1 g of crude product, depending on the difficulty of the separation. |
| Cracks in the silica bed | Do not let the column run dry. Always keep the top of the silica gel covered with the eluent. |
V. Troubleshooting Vacuum Distillation
Q8: When should I consider vacuum distillation for purification?
A8: Vacuum distillation is suitable for liquid compounds that are thermally stable but have high boiling points (typically >150-200 °C at atmospheric pressure). By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition.
Q9: I am not getting a steady distillation, or the product is decomposing.
A9: These are common issues with vacuum distillation.
Troubleshooting Distillation:
-
Ensure a good vacuum: Check all your connections for leaks. The vacuum should be stable and at the desired pressure.
-
Prevent bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Vigorous boiling can lead to bumping, where the liquid violently erupts into the condenser.
-
Control the heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Overheating can cause decomposition.
-
Insulate the column: For fractional distillation, insulating the column will help maintain the temperature gradient necessary for good separation.
VI. Post-Purification Analysis and Stability
Q10: How do I confirm the purity of my Ethyl 4-(4-fluorophenyl)-4-oxobutanoate?
A10: A combination of analytical techniques should be used:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
NMR (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[6]
-
Melting Point: If your compound is a solid, a sharp melting point that does not change after recrystallization suggests high purity.
Q11: How stable is my purified product?
A11: Beta-keto esters can be susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base, or at elevated temperatures.[7][8] For long-term storage, it is recommended to keep the purified product in a cool, dry, and inert atmosphere.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]
- BenchChem. (2023). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques. Retrieved from a hypothetical BenchChem technical note.
- Kaur, N., & Kishore, D. (2014). The versatile β-keto esters in organic synthesis. RSC Advances, 4(63), 33256-33295.
- Wankhede, N. S., & Akamanchi, K. G. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26237-26257.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- University of Michigan, Department of Chemistry. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a hypothetical University of Michigan chemistry lab manual.
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 881673-98-9, ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
- ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A.
-
Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Purification of organic compounds.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
- University of Toronto, Department of Chemistry. (n.d.). Column chromatography. Retrieved from a hypothetical University of Toronto chemistry resource.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Stability issues of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate under acidic conditions
Welcome to the technical support center for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this versatile β-keto ester, particularly under acidic conditions. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of β-Keto Ester Stability
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a valuable building block in organic synthesis. However, its β-keto ester functionality makes it susceptible to degradation in acidic environments. The primary pathway of degradation involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a rapid decarboxylation to yield a ketone. Understanding and mitigating this instability is crucial for reproducible and successful experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the use of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in acidic media.
Issue 1: Low Yield or Complete Loss of Starting Material in Acid-Catalyzed Reactions
-
Question: I am performing a reaction with Ethyl 4-(4-fluorophenyl)-4-oxobutanoate under acidic conditions (e.g., using HCl, H₂SO₄, or a Lewis acid) and I'm observing a significantly lower yield of my desired product than expected, or even complete consumption of my starting material with no desired product formation. What is happening?
-
Answer: The most probable cause is the acid-catalyzed hydrolysis of your β-keto ester to 4-(4-fluorophenyl)-4-oxobutanoic acid, which then readily decarboxylates to form 1-(4-fluorophenyl)propan-1-one. This degradation pathway is a well-documented reactivity of β-keto acids.[1][2][3] The reaction proceeds through a cyclic transition state and is often accelerated by heat.[3]
Troubleshooting Steps:
-
Reaction Temperature: If your reaction conditions allow, try running the reaction at a lower temperature. The rate of both hydrolysis and decarboxylation is temperature-dependent.
-
Choice of Acid: Consider using a milder acid or a non-protic Lewis acid if compatible with your desired transformation.
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or GC-MS) to stop the reaction as soon as the starting material is consumed or the desired product formation plateaus.
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. The presence of water will facilitate the hydrolysis of the ester.
-
Issue 2: Appearance of an Unexpected Ketone Impurity in my Product
-
Question: After my reaction and work-up, I have isolated my product, but I see a significant impurity that I've identified as 1-(4-fluorophenyl)propan-1-one. How did this form?
-
Answer: This is a classic sign of the degradation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. The formation of 1-(4-fluorophenyl)propan-1-one is the end-product of the hydrolysis and decarboxylation cascade.[2][3][4] This can occur during your reaction or even during an acidic aqueous work-up.
Troubleshooting Steps:
-
Neutral or Basic Work-up: If your product is stable under neutral or mildly basic conditions, consider using a sodium bicarbonate or saturated sodium chloride solution for your aqueous work-up instead of an acidic wash.
-
Extraction Solvent: Use a dry extraction solvent and minimize contact time with any aqueous phase.
-
Purification Method: If the impurity is still present, you may need to employ a purification method that can effectively separate your desired product from the more nonpolar ketone impurity, such as column chromatography with an appropriate solvent system or recrystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in the presence of acid?
A1: The primary degradation pathway is a two-step process:
-
Q2: How can I monitor the stability of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in my reaction mixture?
A2: You can monitor the stability using chromatographic methods. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for this purpose.[5][6] You would look for a decrease in the peak area of your starting material and the appearance of a new peak corresponding to the 1-(4-fluorophenyl)propan-1-one degradation product.
-
Q3: What are the recommended storage conditions for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate to ensure its long-term stability?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and bases. Storage under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent moisture ingress.
-
Q4: Are there any alternative reagents I can use if the instability of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a persistent issue in my synthesis?
A4: If the ester's instability is problematic, you might consider using a more robust protecting group for the carboxylic acid functionality that can withstand your reaction conditions and be selectively removed later. Alternatively, if the C-C bond formation is the goal, other synthetic equivalents that do not involve a β-keto ester might be explored, depending on the specific reaction.
Visualization of the Degradation Pathway
The following diagram illustrates the acid-catalyzed degradation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Caption: Acid-catalyzed hydrolysis and decarboxylation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Experimental Protocols
Protocol 1: Monitoring the Stability of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate by HPLC
This protocol provides a general method to assess the stability of the compound under your specific acidic conditions.
Objective: To quantify the degradation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate over time.
Materials:
-
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Your acidic reaction medium
-
A suitable quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
At time zero, add a known amount of the stock solution to your acidic reaction medium, which has been pre-equilibrated to the desired reaction temperature.
-
At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot with a cold quenching solution to stop the degradation.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and any degradation products.
Data Analysis: Plot the peak area of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate as a function of time to determine the rate of degradation.
| Time (minutes) | Peak Area of Starting Material | Peak Area of Degradation Product |
| 0 | Initial Area | 0 |
| 15 | Area at 15 min | Area at 15 min |
| 30 | Area at 30 min | Area at 30 min |
| 60 | Area at 60 min | Area at 60 min |
| 120 | Area at 120 min | Area at 120 min |
Protocol 2: Small-Scale Stability Test and Work-up Optimization
Objective: To quickly assess the stability of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate to a planned acidic work-up.
Procedure:
-
Dissolve a small amount (e.g., 10 mg) of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with the acidic aqueous solution you intend to use in your work-up.
-
Separate the layers.
-
Analyze a sample of the organic layer by TLC or GC-MS to check for the formation of 1-(4-fluorophenyl)propan-1-one.
-
If degradation is observed, repeat the test with a neutral (saturated NaCl) or mild basic (saturated NaHCO₃) wash to find a suitable non-degrading work-up condition.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting stability issues.
Caption: A logical workflow for troubleshooting stability issues with Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
References
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. [Link]
-
ResearchGate. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
Chemsrc. (2025). ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]
Sources
Preventing side reactions in the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and prevent side reactions in this multi-step synthesis. Our focus is on providing practical, experience-driven insights to enhance the yield, purity, and reproducibility of your experiments.
Introduction to the Synthesis
The synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate typically proceeds in two key stages:
-
Friedel-Crafts Acylation: The reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst to produce 4-(4-fluorophenyl)-4-oxobutanoic acid.
-
Fischer Esterification: The acid-catalyzed reaction of 4-(4-fluorophenyl)-4-oxobutanoic acid with ethanol to yield the final product, Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Each of these steps presents unique challenges and potential for the formation of unwanted side products. This guide will address these issues systematically.
Visualizing the Main Reaction Pathway
Caption: Overall synthetic route.
Troubleshooting Guide: Friedel-Crafts Acylation
This stage is critical for establishing the correct aromatic substitution pattern. The primary goal is to maximize the yield of the para-substituted product while minimizing isomers and other impurities.
Q1: My reaction yields a mixture of para and ortho isomers. How can I improve the regioselectivity for the para product?
A1: The formation of the ortho-substituted isomer is a common side reaction in the Friedel-Crafts acylation of fluorobenzene.[1] While the fluorine atom is an ortho-para director, the para position is sterically less hindered, making it the favored site of acylation.[1] To enhance para-selectivity, consider the following:
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity for the para product. Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position.
-
Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the steric bulk of the electrophilic species and thus the ortho/para ratio. While strong Lewis acids like AlCl₃ are common, exploring milder or bulkier catalysts might improve selectivity.
-
Solvent Effects: The choice of solvent can impact the solubility of reaction intermediates and the overall course of the reaction. Non-polar solvents are often preferred. In some cases, polar solvents like nitrobenzene can be used, but they can alter the product distribution, sometimes favoring the thermodynamically more stable isomer.[2]
| Parameter | Recommendation for High Para-Selectivity | Rationale |
| Temperature | Maintain low to moderate temperatures (e.g., 0-25 °C) | Reduces the likelihood of overcoming the steric barrier for ortho-substitution. |
| Catalyst | Use a stoichiometric amount of AlCl₃ or consider alternative Lewis acids. | Optimizes the generation of the acylium ion while minimizing side reactions. |
| Solvent | Use a non-polar solvent like dichloromethane or 1,2-dichloroethane. | Minimizes complex interactions that could alter regioselectivity. |
Q2: I am observing polyacylation products in my reaction mixture. What causes this and how can it be prevented?
A2: Polyacylation, the addition of more than one acyl group to the aromatic ring, is a potential side reaction. However, it is less common in Friedel-Crafts acylation compared to alkylation because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1][3] If you are observing diacylated products, it is likely due to harsh reaction conditions.
To prevent polyacylation:
-
Stoichiometry: Use a strict 1:1 molar ratio of fluorobenzene to succinic anhydride. An excess of the acylating agent should be avoided.
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these conditions can force a second acylation on the deactivated ring.[1]
Caption: Side reactions in Friedel-Crafts acylation.
Troubleshooting Guide: Fischer Esterification
The conversion of the carboxylic acid to the ethyl ester is an equilibrium process. Driving the reaction to completion and avoiding side reactions involving the keto group are the primary challenges.
Q1: The esterification reaction is not going to completion, and I have a significant amount of starting carboxylic acid left. How can I improve the yield of the ester?
A1: Fischer esterification is a reversible reaction.[3] To shift the equilibrium towards the formation of the ester, you need to either use an excess of one reactant (typically the alcohol) or remove one of the products (water) as it is formed.[3]
-
Excess Alcohol: Use a large excess of ethanol. This is often the most straightforward approach. Ethanol can even be used as the solvent for the reaction.
-
Water Removal:
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.
-
Drying Agents: Incorporating a drying agent, such as molecular sieves, can also effectively remove water from the reaction mixture.
-
Q2: I suspect the formation of an intramolecular side product, possibly a lactone. Is this possible and how can I avoid it?
A2: While less common for γ-keto acids compared to other structures, intramolecular cyclization to form a five-membered ring lactone is a theoretical possibility under acidic conditions. This would involve the enol form of the ketone acting as a nucleophile to attack the protonated carboxylic acid.
To minimize the risk of such side reactions:
-
Control Temperature: Avoid excessively high temperatures, which could favor intramolecular reactions.
-
Choice of Acid Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Using a large excess of acid could promote unwanted side reactions.
Q3: Can the ketone functional group interfere with the esterification?
A3: The ketone group is generally stable under the acidic conditions of Fischer esterification. However, as mentioned, it can exist in equilibrium with its enol tautomer. While direct interference is unlikely to be a major issue, the presence of the enol could potentially lead to minor side products. Sticking to well-established Fischer esterification protocols for keto acids is the best practice. Alternative methods like using ethyl iodide with a carboxylate salt or transesterification could be explored if issues persist.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the intermediate, 4-(4-fluorophenyl)-4-oxobutanoic acid?
A1: Recrystallization is the most common and effective method for purifying the crude 4-(4-fluorophenyl)-4-oxobutanoic acid obtained from the Friedel-Crafts reaction. A good solvent for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[5] Common solvents to try include water, ethanol-water mixtures, or toluene.
Q2: How can I purify the final product, Ethyl 4-(4-fluorophenyl)-4-oxobutanoate?
A2: The crude ester can be purified by flash column chromatography on silica gel.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the separation of the desired product from any impurities as monitored by Thin Layer Chromatography (TLC).
Q3: What analytical techniques are best for assessing the purity of my final product and identifying impurities?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a pH modifier like formic acid or phosphate buffer) is suitable for determining the purity and quantifying impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric or other side products. The presence of keto-enol tautomerism in similar molecules can lead to complex spectra, so careful analysis is required.[7]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add fluorobenzene (1.0 eq) and a suitable solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise, keeping the temperature below 10 °C.
-
Acylation: Add succinic anhydride (1.05 eq) portion-wise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(4-fluorophenyl)-4-oxobutanoic acid.
Protocol 2: Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Esterification: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure ester.
References
-
Chemistry LibreTexts (2023). Fischer Esterification. Available at: [Link]
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Pharmacia (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
RSC Publishing (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Chemistry Stack Exchange (2019). Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this key chemical intermediate. Here, you will find a blend of theoretical principles and practical, actionable solutions to streamline your experimental workflow and enhance the robustness of your process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate at an industrial scale?
A1: The most prevalent and industrially viable method for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of fluorobenzene. This reaction typically employs an acylating agent derived from succinic acid, such as ethyl succinoyl chloride or succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is favored for its relatively high efficiency and the ready availability of starting materials.
Q2: What are the primary challenges I should anticipate when scaling up the Friedel-Crafts acylation for this synthesis?
A2: Scaling up this process presents several key challenges:
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, and maintaining precise temperature control in a large reactor is critical to prevent side reactions and ensure safety.
-
Stoichiometric Catalyst Requirement: The Lewis acid catalyst, typically AlCl₃, is required in stoichiometric amounts because it forms a complex with the ketone product. This leads to a large volume of acidic waste during workup, posing environmental and disposal challenges.
-
Regioisomer Formation: While the fluorine atom is an ortho-, para-director, the acylation of fluorobenzene can potentially yield a mixture of para- and ortho-isomers. Controlling the reaction conditions to maximize the desired para-isomer is a significant consideration.
-
Work-up and Purification: Quenching the reaction and separating the product from the catalyst and byproducts on a large scale can be complex and requires robust and efficient extraction and purification protocols.
-
Material Handling and Safety: Handling large quantities of corrosive and moisture-sensitive reagents like aluminum chloride and acylating agents requires specialized equipment and stringent safety protocols.
Q3: Are there "greener" or more sustainable alternatives to using aluminum chloride as a catalyst?
A3: Yes, research into more environmentally benign catalysts for Friedel-Crafts acylation is an active area. Some promising alternatives include:
-
Rare Earth Trifluoromethanesulfonates (Triflates): Lanthanide triflates, such as lanthanum triflate (La(OTf)₃), have shown excellent catalytic activity, sometimes in combination with trifluoromethanesulfonic acid (TfOH), for the acylation of fluorobenzene. These catalysts can often be recovered and reused.[1]
-
Immobilized Catalysts: Solid-supported catalysts, such as dendrimer scandium trifluoromethanesulfonate resin immobilized on silica gel, offer the advantage of easy separation from the reaction mixture and potential for recycling, thus minimizing waste.
-
Zeolites and Other Solid Acids: Certain zeolites and other solid acids are being explored as reusable and less corrosive catalysts for Friedel-Crafts reactions.
While these alternatives show promise, their industrial-scale viability in terms of cost, activity, and lifetime needs to be carefully evaluated for each specific process.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the production of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, along with their probable causes and recommended solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC). Consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst is of high purity and handled under anhydrous conditions. |
| Catalyst Deactivation | Aluminum chloride is highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | At elevated temperatures, side reactions such as polyacylation or decomposition of the product can occur. | Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling capacity is available, especially during the addition of reagents. A slow, controlled addition of the acylating agent is recommended. |
| Product Loss During Work-up | The product may be lost during the aqueous work-up and extraction steps if the pH is not controlled or if emulsions form. | Carefully control the pH during the quenching and extraction steps. To break emulsions, consider adding a small amount of a saturated brine solution or a different organic solvent. |
Problem 2: Formation of Impurities and Byproducts
| Potential Impurity/Byproduct | Formation Mechanism | Mitigation and Removal Strategy |
| Ortho-isomer | The fluorine atom is an ortho-, para-director, leading to the formation of the ortho-acylated product as a minor isomer. | Optimize reaction conditions to favor para-substitution. Lower reaction temperatures generally increase para-selectivity. Purification can be achieved through fractional crystallization or chromatography, though this can be challenging on a large scale due to similar physical properties. |
| Diacylated Product | If the product is not sufficiently deactivated, a second acylation can occur, leading to diacylated byproducts. | Use a slight excess of fluorobenzene relative to the acylating agent. The ketone product is generally deactivating, which helps to prevent further acylation.[2] |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted fluorobenzene and the acylating agent or its derivatives in the crude product. | Drive the reaction to completion by optimizing reaction conditions. Unreacted fluorobenzene can typically be removed by distillation. |
| Hydrolyzed Acylating Agent | If the acylating agent (e.g., ethyl succinoyl chloride) comes into contact with moisture, it will hydrolyze to the corresponding carboxylic acid. | Handle the acylating agent under strictly anhydrous conditions. The resulting carboxylic acid impurity can often be removed by a basic wash during the work-up. |
Problem 3: Difficulties in Product Purification and Isolation
| Issue | Explanation | Recommended Solution |
| Oily Product/Failure to Crystallize | The presence of impurities, particularly the ortho-isomer, can inhibit crystallization, resulting in an oily product. | Purify the crude product to a higher degree before attempting crystallization. Techniques like column chromatography on a small scale can help to identify the optimal solvent system for crystallization. For larger scales, consider multi-solvent recrystallization or the use of an anti-solvent. |
| Emulsion Formation During Extraction | The presence of aluminum salts and other byproducts can lead to the formation of stable emulsions during the aqueous work-up, making phase separation difficult. | Add a saturated brine solution to the aqueous layer to increase its ionic strength. Filtration of the entire mixture through a pad of celite can sometimes help to break emulsions. On a larger scale, centrifugation may be a viable option. |
| Thermal Degradation During Distillation | The product may be susceptible to thermal degradation at elevated temperatures required for distillation. | Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. Ensure the residence time at high temperatures is minimized. |
Experimental Protocols
Baseline Synthesis Protocol for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
This protocol is a representative procedure and may require optimization for specific equipment and scales.
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), charge a dry, jacketed glass reactor with anhydrous fluorobenzene (1.2 to 1.5 equivalents).
-
Begin agitation and cool the reactor to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (1.0 to 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
-
Acylation:
-
Once the aluminum chloride has dissolved, slowly add ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) dropwise via an addition funnel, keeping the internal temperature between 0-5 °C. The addition is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by GC or TLC analysis.
-
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated area due to the evolution of HCl gas.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1M HCl, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Analytical Methods for Purity Determination
-
Gas Chromatography (GC): A suitable method for routine analysis of reaction progress and final product purity. A non-polar capillary column is typically used.[3]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis, especially for identifying non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[3]
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: The mechanism of Friedel-Crafts acylation.
References
-
Friedel-Crafts Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Retrieved from [Link]
-
Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. (2014). Retrieved from [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Purification of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Welcome to the technical support center for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this important ketoester intermediate. Our approach is rooted in a deep understanding of the underlying chemistry to provide not just protocols, but a framework for rational problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate?
A1: Impurities in Ethyl 4-(4-fluorophenyl)-4-oxobutanoate typically originate from three main sources: the synthetic route, subsequent degradation, and storage. The most common synthesis involves the Friedel-Crafts acylation of fluorobenzene.[1] Therefore, you should anticipate the presence of:
-
Starting Materials: Unreacted fluorobenzene, succinic anhydride or a related succinic acid derivative, and ethanol.
-
Reaction Byproducts:
-
Regioisomers: Primarily the ortho and meta isomers of the desired para product. While the para isomer is sterically and electronically favored, the formation of other isomers can occur.[1]
-
Polyacylated Products: Di-acylated fluorobenzene species, although less common as the acyl group deactivates the aromatic ring to further substitution.[1]
-
-
Degradation Products:
-
Hydrolysis Product: 4-(4-fluorophenyl)-4-oxobutanoic acid, formed by the hydrolysis of the ethyl ester.
-
Decarboxylation Product: 1-(4-fluorophenyl)propan-1-one, resulting from the decarboxylation of the β-keto acid intermediate.
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for identifying impurities.[2] By comparing the chemical shifts and coupling constants of your sample's spectrum to a reference spectrum of pure Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, you can often identify the structures of common impurities. For instance, the presence of aromatic signals other than the characteristic AA'BB' pattern of the para-substituted ring may indicate the presence of ortho or meta isomers. The absence of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) coupled with the appearance of a broad carboxylic acid proton peak (>10 ppm) would suggest hydrolysis.
Q3: My product appears oily and doesn't solidify. What could be the issue?
A3: An oily product often indicates the presence of impurities that are depressing the melting point of your compound.[3] Unreacted starting materials, particularly fluorobenzene, and isomeric byproducts can contribute to this. It is also possible that residual solvent is present. In this case, further purification by column chromatography is recommended to remove these impurities.
Q4: What is the best way to store Ethyl 4-(4-fluorophenyl)-4-oxobutanoate to prevent degradation?
A4: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and hydrolysis. For long-term storage, refrigeration is advised.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common purity issues.
Problem 1: Presence of Starting Materials
-
Symptoms:
-
TLC analysis shows spots corresponding to the starting materials.
-
GC-MS analysis reveals peaks with mass-to-charge ratios matching those of fluorobenzene, succinic anhydride, or other precursors.[4]
-
¹H NMR may show characteristic signals of the starting materials.
-
-
Causality: Incomplete reaction or inefficient work-up and initial purification steps.
-
Solution:
-
Reaction Optimization: Ensure the reaction goes to completion by monitoring with TLC or GC. Consider adjusting reaction time, temperature, or stoichiometry of reagents.
-
Aqueous Work-up: A thorough aqueous wash can help remove water-soluble starting materials and reagents.
-
Purification: Flash column chromatography is highly effective for removing unreacted starting materials.[5]
-
Problem 2: Isomeric Impurities
-
Symptoms:
-
Multiple spots in close proximity on TLC.
-
Complex aromatic region in the ¹H NMR spectrum.
-
HPLC analysis shows multiple peaks with the same mass but different retention times.
-
-
Causality: The Friedel-Crafts acylation can yield a mixture of ortho, meta, and para isomers.[1]
-
Solution:
-
Reaction Conditions: The selectivity of the Friedel-Crafts acylation is sensitive to the Lewis acid catalyst and temperature. Lower temperatures generally favor the formation of the para isomer.[6]
-
Purification:
-
Problem 3: Hydrolysis to the Carboxylic Acid
-
Symptoms:
-
A broad peak in the ¹H NMR spectrum between 10-13 ppm.
-
A change in the pH of the sample if dissolved in a neutral solvent.
-
An additional peak in the HPLC chromatogram, often at a shorter retention time due to increased polarity.
-
-
Causality: Exposure to moisture, acidic, or basic conditions can lead to the hydrolysis of the ethyl ester.[9]
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry during synthesis and work-up.
-
Neutral pH: Maintain a neutral pH during work-up and storage.
-
Purification: The acidic nature of the hydrolysis product allows for its removal via an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up.
-
Problem 4: Decarboxylation
-
Symptoms:
-
Presence of 1-(4-fluorophenyl)propan-1-one, which can be detected by GC-MS or NMR.
-
Gas evolution (CO₂) if the reaction is carried out at elevated temperatures.
-
-
Causality: The β-keto ester can undergo hydrolysis to the corresponding β-keto acid, which is prone to decarboxylation, especially upon heating.[10]
-
Solution:
-
Temperature Control: Avoid excessive heat during purification and storage.
-
Avoid Strong Acid/Base: Both strong acids and bases can catalyze the hydrolysis and subsequent decarboxylation.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing small amounts of impurities, especially isomers.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating.[11] An ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate often provides good results for compounds of this type.
-
Dissolution: In a flask, dissolve the crude Ethyl 4-(4-fluorophenyl)-4-oxobutanoate in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[12]
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for removing a wide range of impurities.[5]
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the desired product around 0.3-0.4).
-
Column Packing: Pack the column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column. For less soluble samples, a "dry loading" technique can be used where the sample is adsorbed onto a small amount of silica gel before being added to the column.[13]
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms).[14]
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to separate compounds with different boiling points.
-
Detection: Mass spectrometer for identification of impurities.
Data Presentation
| Impurity Type | Potential Impurities | Recommended Analytical Technique | Primary Removal Method |
| Starting Materials | Fluorobenzene, Succinic Anhydride, Ethanol | GC-MS | Column Chromatography |
| Byproducts | ortho/meta-isomers, Diacylated products | HPLC, ¹H NMR | Recrystallization, Column Chromatography |
| Degradation Products | 4-(4-fluorophenyl)-4-oxobutanoic acid | HPLC, ¹H NMR | Aqueous basic wash |
| 1-(4-fluorophenyl)propan-1-one | GC-MS, ¹H NMR | Column Chromatography |
Visualizations
Logical Workflow for Purification
Caption: Decision workflow for purification of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Relationship between Impurities and their Sources
Caption: Sources of impurities in Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
References
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. (2025). ResearchGate. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 431-437. Retrieved from [Link]
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]
-
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Pharmaffiliates. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 751-756. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2012). Chinese Journal of Organic Chemistry, 32(5), 882-888. Retrieved from [Link]
-
Decarboxylation. Organic Chemistry Portal. Retrieved from [Link]
-
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2022). Molecules, 27(19), 6548. Retrieved from [Link]
-
Successful Flash Chromatography. Teledyne ISCO. Retrieved from [Link]
-
Recrystallization. University of California, Los Angeles Chemistry and Biochemistry. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 707-714. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Chemsrc. Retrieved from [Link]
-
Recrystallization. Wellesley College. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. University of the Witwatersrand, Johannesburg. Retrieved from [Link]
-
Development and validation of a HPLC-UV method for the determination in didanosine tablets. (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 751-756. Retrieved from [Link]
-
A review on importance of impurity profiling of pharmaceuticals. (2022). World Journal of Pharmaceutical Research, 11(9), 624-644. Retrieved from [Link]
- Method for acylating fluorobenzene. (2009). Google Patents.
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Benzophenone-3,3':4,4'-tetracarboxylic dianhydride - Registration Dossier. ECHA. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl Titanium Reagents. (2013). Angewandte Chemie International Edition, 52(10), 2935-2939. Retrieved from [Link]
-
Analytical UV Spectroscopic Method Development and Validation for the Estimation of Mycophenolate Mofetil. (2015). Asian Journal of Pharmaceutical Analysis, 5(4), 209-213. Retrieved from [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Core practical 4: Investigate the hydrolysis of halogenoalkanes. Pearson qualifications. Retrieved from [Link]
-
ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. LookChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 7. mt.com [mt.com]
- 8. orgsyn.org [orgsyn.org]
- 9. echa.europa.eu [echa.europa.eu]
- 10. Decarboxylation [organic-chemistry.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Introduction
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a keto-ester that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its purity, stability, and quality are paramount to ensuring the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods are indispensable for its characterization throughout the drug development lifecycle. The selection of an appropriate analytical technique is a critical decision, guided by the specific analytical objective, whether it be routine quality control, stability testing, or impurity profiling.
This guide provides a comprehensive comparison of the principal analytical methods for the analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions. All methodologies are discussed within the framework of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, the authoritative standard in the pharmaceutical industry.[1][2][3]
Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] According to ICH Q2(R1), this involves evaluating a series of performance characteristics:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended for establishing linearity.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy should be established across the specified range of the procedure.[1]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of Key Analytical Techniques
The primary methods for the quantitative analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate are chromatographic techniques. The choice between HPLC and GC depends largely on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is the cornerstone of pharmaceutical analysis for its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[4][5]
Causality of Experimental Choices:
-
Technique: Reversed-Phase HPLC (RP-HPLC) is selected because Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a moderately polar organic molecule. The nonpolar stationary phase (e.g., C18) provides effective retention, while a polar mobile phase allows for controlled elution.
-
Column: A C18 column is the standard choice, offering a hydrophobic surface that interacts with the analyte. The particle size (e.g., 3-5 µm) is chosen to balance efficiency and backpressure.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is often necessary. The buffer controls the pH to ensure consistent ionization states of the analyte and any impurities, leading to reproducible retention times. Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient is employed to ensure that both early-eluting polar impurities and the later-eluting main analyte are resolved with good peak shape in a reasonable runtime.[5]
-
Detector: A UV detector is ideal as the aromatic ring and carbonyl group in the analyte's structure provide strong chromophores, resulting in high sensitivity. Detection is typically performed at a wavelength of maximum absorbance (e.g., around 254 nm) to enhance the signal-to-noise ratio.[4]
Caption: Workflow for the development and validation of a stability-indicating RP-HPLC method.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (40% B), 5-20 min (40-70% B), 20-25 min (70% B), 25-26 min (70-40% B), 26-30 min (40% B).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study: [6][7][8]
-
Prepare solutions of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate at ~1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and reflux for 4 hours at 80°C.
-
Base Hydrolysis: Add 0.1N NaOH and reflux for 2 hours at 60°C.
-
Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light for 7 days.
-
Rationale: These stress conditions are designed to generate potential degradation products and demonstrate the method's specificity.[6] The goal is to achieve 5-20% degradation of the active ingredient.
-
-
Validation Procedure:
-
Specificity: Inject the stressed samples. The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >2.0.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the target assay concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given that Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a moderately volatile ester, GC is a highly suitable alternative to HPLC, particularly for purity testing and residual solvent analysis.
Causality of Experimental Choices:
-
Technique: GC with a Flame Ionization Detector (GC-FID) is chosen for its high sensitivity to organic compounds and a wide linear range. For structural elucidation of unknown impurities, GC can be coupled with a Mass Spectrometer (GC-MS).[9]
-
Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for analyzing esters.[10] The polar stationary phase interacts with the polar ester and ketone functional groups, providing good resolution from non-polar impurities.
-
Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250°C and 280°C, respectively) to ensure rapid and complete vaporization of the sample and prevent condensation.[10]
-
Oven Temperature Program: A temperature program is used to ensure the separation of compounds with different boiling points. The program starts at a lower temperature to resolve volatile impurities and then ramps up to elute the main analyte and any higher-boiling impurities in a reasonable time with sharp peaks.[9]
Caption: Workflow for the development and validation of a GC-FID method for purity analysis.
-
Chromatographic Conditions:
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.[9]
-
Detector Temperature: 280 °C.[10]
-
Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 240°C, hold for 10 min.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Validation Procedure:
-
Specificity: Analyze a blank solvent and a sample spiked with potential impurities to ensure no co-elution with the main peak.
-
Linearity: Prepare a series of at least five concentrations (e.g., 0.1 - 2.0 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
LOD & LOQ: Determine instrumentally by injecting solutions of decreasing concentration and measuring the signal-to-noise ratio (S/N). LOD is typically established at S/N of 3:1 and LOQ at S/N of 10:1.
-
Accuracy: Perform recovery studies by spiking the analyte into a known matrix at three concentration levels. The mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate injections of a standard solution. The %RSD of the peak area should be ≤ 1.0%.
-
Performance Comparison
The following table summarizes the typical performance characteristics of a validated RP-HPLC-UV method and a GC-FID method for the analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
| Parameter | RP-HPLC-UV (Stability-Indicating) | GC-FID (Purity Assay) | Rationale / Commentary |
| Primary Application | Stability testing, impurity profiling, assay | Purity assay, residual solvents | HPLC excels at separating non-volatile degradants. GC is superior for volatile impurities. |
| Specificity | Excellent; demonstrated via forced degradation. | Good; based on retention time differences. | Forced degradation is a core part of a stability-indicating HPLC method.[7] |
| Sensitivity (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | FID is generally more sensitive for hydrocarbons than UV detection. |
| Precision (%RSD) | < 2.0% | < 1.5% | Both techniques offer excellent precision with modern instrumentation. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods are highly accurate when properly validated. |
| Sample Throughput | Moderate (Typical run time: 20-40 min) | High (Typical run time: 15-25 min) | GC can often have faster run times due to temperature programming. |
| Robustness | Good; sensitive to mobile phase pH and composition. | Excellent; sensitive to oven temperature ramp rate and gas flow. | Small changes in HPLC mobile phase can significantly impact retention and resolution. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the analytical validation of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. The choice of method is dictated by the analytical objective.
-
A stability-indicating RP-HPLC method is the definitive choice for release testing and stability studies of the drug substance and its formulated products. Its ability to separate the active ingredient from a wide range of potential non-volatile degradation products is crucial for regulatory compliance and ensuring product quality over its shelf life.
-
A GC-FID method serves as an excellent orthogonal technique. It is ideal for routine purity assessments, especially when high throughput is required. Its high sensitivity also makes it the preferred method for the determination of volatile organic impurities and residual solvents. When coupled with a mass spectrometer (GC-MS), it becomes an invaluable tool for the structural identification of unknown volatile impurities.
For comprehensive characterization and quality control, a multi-technique approach is the most robust strategy.[10] Employing a validated HPLC method for stability and assay, complemented by a validated GC method for purity and volatile impurities, provides a complete analytical picture and ensures the highest level of quality assurance for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
References
-
Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 433–439. [Link]
-
ICH (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
U.S. Food and Drug Administration (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
-
Science.gov. Stability-Indicating RP-HPLC Method: Topics by Science.gov. [Link]
-
Haridasyam, S. B., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
-
Shinde, S. S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(1), 38038-38045. [Link]
-
Bajaj, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
Panda, S. S., et al. (2012). Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags. Journal of Pharmaceutical and Biomedical Analysis, 62, 123-128. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. japsonline.com [japsonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate vs. Ethyl 4-phenyl-4-oxobutanoate
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the synthesis and properties of target molecules. This guide provides an in-depth comparison of the chemical reactivity of two closely related γ-ketoesters: ethyl 4-(4-fluorophenyl)-4-oxobutanoate and its non-fluorinated analog, ethyl 4-phenyl-4-oxobutanoate. By examining the electronic influence of the para-fluoro substituent, we can predict and understand their differential behavior in key chemical transformations, enabling more informed decisions in synthetic design.
Introduction: The Subtle but Significant Role of Fluorine
At first glance, the structural difference between ethyl 4-(4-fluorophenyl)-4-oxobutanoate and ethyl 4-phenyl-4-oxobutanoate is a single fluorine atom. However, the unique electronic properties of fluorine—its high electronegativity and ability to participate in resonance—introduce significant changes in the electron density distribution within the molecule. These changes primarily affect two key reactive sites: the electrophilic carbonyl carbon of the ketone and the acidic α-protons adjacent to it. This guide will explore how these electronic perturbations translate into tangible differences in reactivity, supported by theoretical principles and analogous experimental data.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of the benzoyl group in these molecules is modulated by the substituent on the phenyl ring. In the case of ethyl 4-(4-fluorophenyl)-4-oxobutanoate, the para-fluoro atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bonds of the aromatic ring. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance. This electron withdrawal increases the partial positive charge on the ketone's carbonyl carbon, making it more electrophilic.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density partially counteracts the inductive withdrawal.
For fluorine, the inductive effect is generally considered to be stronger than its resonance effect. This net electron-withdrawing character is what primarily dictates the enhanced reactivity of the fluorinated compound in many reactions.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic influence of a substituent on the reaction rate or equilibrium constant of a reaction involving a substituted benzene derivative.[1] Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type).
The key parameter for our comparison is the Hammett substituent constant (σ) for a para-fluoro group, which is +0.06.[2] The positive value confirms that the para-fluoro group is, on balance, electron-withdrawing. This will have predictable consequences for reactions sensitive to the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Comparative Reactivity Analysis
Nucleophilic Addition to the Ketone Carbonyl
The primary reaction of the ketone functional group is nucleophilic addition. The electron-withdrawing nature of the para-fluoro substituent in ethyl 4-(4-fluorophenyl)-4-oxobutanoate enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Prediction: Ethyl 4-(4-fluorophenyl)-4-oxobutanoate will exhibit a faster rate of nucleophilic addition to the ketone carbonyl compared to ethyl 4-phenyl-4-oxobutanoate.
This is supported by studies on related compounds. For instance, in the reduction of substituted acetophenones, electron-withdrawing groups generally increase the reaction rate.[3]
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Compound | Key Electronic Effect of Substituent | Electrophilicity of Ketone Carbonyl | Predicted Reactivity Towards Nucleophiles |
| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | Net Electron-Withdrawing (-I > +M) | Increased | Higher |
| Ethyl 4-phenyl-4-oxobutanoate | None (Reference) | Baseline | Lower |
Enolate Formation and Acidity of α-Protons
The protons on the carbon atom α to the ketone (the C3 position) are acidic due to the ability of the resulting enolate to delocalize the negative charge onto the carbonyl oxygen. The stability of this enolate, and thus the acidity of the α-protons, is influenced by substituents on the phenyl ring.
The electron-withdrawing para-fluoro group in ethyl 4-(4-fluorophenyl)-4-oxobutanoate helps to stabilize the negative charge of the enolate through the π-system of the aromatic ring. This increased stabilization of the conjugate base leads to a lower pKa for the α-protons.
Prediction: The α-protons of ethyl 4-(4-fluorophenyl)-4-oxobutanoate are more acidic and will be deprotonated at a faster rate than those of ethyl 4-phenyl-4-oxobutanoate.
Studies on the pKa values of substituted acetophenones have confirmed this trend, showing that electron-withdrawing groups increase the acidity of the α-protons.[4] For example, the pKa of 4'-fluoroacetophenone is 18.5, while that of acetophenone is 18.4, indicating a slightly higher acidity for the fluorinated compound.[4] This suggests a faster rate of enolate formation under kinetically controlled conditions.
Table 2: Predicted Properties Related to Enolate Formation
| Compound | Stability of Conjugate Base (Enolate) | Acidity of α-Protons (pKa) | Predicted Rate of Enolate Formation |
| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | More Stable | Lower | Faster |
| Ethyl 4-phenyl-4-oxobutanoate | Less Stable | Higher | Slower |
Experimental Protocols for Comparative Analysis
To empirically validate these predictions, the following experimental protocols, adapted from literature procedures for analogous compounds, can be employed.
Comparative Reduction of the Ketone Carbonyl
This experiment aims to compare the rates of reduction of the two γ-ketoesters using a mild reducing agent like sodium borohydride. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Experimental Workflow: Comparative Reduction
Caption: Workflow for comparative reduction.
Protocol:
-
Preparation: In two separate round-bottom flasks, prepare equimolar solutions of ethyl 4-(4-fluorophenyl)-4-oxobutanoate and ethyl 4-phenyl-4-oxobutanoate in methanol (e.g., 1 mmol of ketoester in 10 mL of MeOH).[5]
-
Initiation: Cool both flasks to 0 °C in an ice bath. To each flask, add an identical, equimolar amount of sodium borohydride (e.g., 0.25 mmol) dissolved in a small amount of cold methanol. Start a timer immediately.[6]
-
Monitoring: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture, quench it with a drop of acetone, and spot it on a TLC plate.[7] Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Analysis: Visualize the spots under UV light. Compare the intensity of the starting material spots for the two reactions at each time point. The reaction with the faster disappearance of the starting material spot is the more reactive compound. For more quantitative data, GC analysis of the aliquots can be performed.
Comparative Rate of Enolate Formation and Alkylation
This experiment compares the relative rates of enolate formation by subjecting the two ketoesters to deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by trapping the enolate with an alkylating agent.
Reaction Scheme: Enolate Formation and Alkylation
Caption: General scheme for enolate alkylation.
Protocol:
-
LDA Preparation: Prepare a solution of LDA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Reaction Setup: In two separate, dry, three-necked flasks under an inert atmosphere, dissolve equimolar amounts of ethyl 4-(4-fluorophenyl)-4-oxobutanoate and ethyl 4-phenyl-4-oxobutanoate in anhydrous THF. Cool both solutions to -78 °C (dry ice/acetone bath).
-
Enolate Formation: To each flask, add an identical, slightly sub-stoichiometric amount of the prepared LDA solution dropwise (e.g., 0.95 equivalents). Stir for a set amount of time (e.g., 30 minutes) to allow for enolate formation.[10]
-
Alkylation: To each flask, rapidly add an excess of a reactive electrophile, such as methyl iodide (e.g., 1.5 equivalents).
-
Quenching and Workup: After a set reaction time (e.g., 1 hour), quench both reactions by adding a saturated aqueous solution of ammonium chloride. Allow the mixtures to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Analysis: After purification (e.g., by column chromatography), compare the yields of the alkylated products. A higher yield for the fluorinated starting material would suggest a faster and more efficient enolate formation.
Conclusion
The presence of a para-fluoro substituent on the phenyl ring of ethyl 4-(4-fluorophenyl)-4-oxobutanoate renders it a more reactive species in comparison to its non-fluorinated counterpart, ethyl 4-phenyl-4-oxobutanoate. This heightened reactivity is a direct consequence of the net electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the ketone carbonyl and enhances the acidity of the α-protons.
For the synthetic chemist, this means that ethyl 4-(4-fluorophenyl)-4-oxobutanoate can be expected to undergo nucleophilic additions and deprotonation reactions more readily. This may allow for the use of milder reaction conditions or result in higher yields and faster reaction times. Conversely, in situations where side reactions involving the ketone or enolate are a concern, the less reactive ethyl 4-phenyl-4-oxobutanoate may be the more suitable choice. Understanding these nuances in reactivity is paramount for the strategic design and successful execution of complex synthetic routes in pharmaceutical and materials science research.
References
- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
MIT Department of Chemistry. (n.d.). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
- Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
-
Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]
-
PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]
-
PubChem. (n.d.). Ethyl 4-phenyl-4-oxobutanoate. [Link]
-
Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
PrepChem.com. (n.d.). Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate. [Link]
-
ProQuest. (n.d.). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]
-
YouTube. (2011). Enolate Anion Formation Using LDA. [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scribd.com [scribd.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
A Comparative Guide to the Biological Activities of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate serves as a valuable scaffold in medicinal chemistry. Its reactive carbonyl and ester groups, combined with a fluorinated aromatic ring that can enhance binding affinity to biological targets, make it an excellent starting point for the synthesis of a diverse range of bioactive molecules. This guide will explore the therapeutic potential of various derivatives synthesized from this core structure, providing a comparative analysis of their biological efficacy.
Anticancer Activity: A Promising Frontier
Derivatives of the 4-oxobutanoate structure, particularly those incorporating chalcone and heterocyclic motifs, have demonstrated significant anticancer properties.[1][2][3] The underlying mechanism often involves the induction of apoptosis and disruption of the cell cycle in cancer cells.
Comparative Anticancer Efficacy
The following table summarizes the cytotoxic activity (IC50 values) of representative derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | Not specified, but noted as highly cytotoxic | [4] |
| 1,3,4-Oxadiazole | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | Potent activity reported | [5] |
| Thiazole | Oxime derivative 22 | A549 (Lung) | 2.47 | [6] |
| Thiazole | Carbohydrazide derivative 25 | A549 (Lung) | 8.05 | [6] |
Note: Direct IC50 values for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate derivatives were not consistently available across multiple cancer cell lines in the reviewed literature. The table presents data for structurally related compounds to illustrate the potential of this chemical class.
Mechanism of Action: The Role of Chalcone Derivatives in Apoptosis Induction
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. The process is often mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol: [7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
α-Glucosidase Inhibitory Activity: A Potential Target for Diabetes Management
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.[11][12] Several derivatives of 4-oxobutanoic acid have shown promising α-glucosidase inhibitory activity.
Comparative α-Glucosidase Inhibitory Efficacy
The following table presents the IC50 values of various derivatives against α-glucosidase.
| Derivative Class | Compound | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione | Compound 6k | 5.44 ± 0.13 | [11] |
| Thiazolidine-2,4-dione | Compound 6h | 6.59 ± 0.15 | [11] |
| Thiazolidine-2,4-dione | Compound 6b | 7.72 ± 0.16 | [11] |
| Acyl Pyrazole Sulfonamide | Compound 5a | 1.13 ± 0.06 | [12] |
| Reference | Acarbose | 817.38 ± 6.27 | [11] |
Mechanism of Action: Competitive Inhibition and Molecular Docking Insights
Many of these derivatives act as competitive inhibitors of α-glucosidase. Molecular docking studies have revealed that these compounds can bind to the active site of the enzyme, often through hydrogen bonding and hydrophobic interactions, thereby preventing the substrate from binding.[11][13][14][15][16]
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase.[13][17][18][19]
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor is a measure of the inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the test compound solution and the α-glucosidase solution. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Derivatives of 4-oxobutanoic acid have shown potential in this area.[20][21][22]
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiosulfonic acid ester | Staphylococcus aureus | 31.2 | [21] |
| Thiosulfonic acid ester | Enterococcus faecalis | 31.2 | [21] |
| Thiosulfonic acid ester | Pseudomonas aeruginosa | 125 | [21] |
| Prenylated Phenylpropanoid | Streptococcus mutans | 31.2 | [23] |
Mechanism of Action: Disruption of Microbial Membranes
The antimicrobial mechanism of some of these derivatives is believed to involve the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[24][25][26][27][28]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: Observe the wells for visible turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no growth is observed.
Anticonvulsant Potential: Insights from Related Structures
While specific data on the anticonvulsant activity of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate derivatives is limited, related γ-butyrolactone and γ-thiobutyrolactone structures have shown anticonvulsant properties.[29][30][31][32] These compounds are thought to exert their effects by interacting with the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. Alkyl-substituted γ-butyrolactones, for instance, have demonstrated a spectrum of activity similar to the established antiepileptic drug ethosuximide.[32] Further investigation into the anticonvulsant potential of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate derivatives is warranted.
Conclusion and Future Directions
The derivatives of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate represent a promising and versatile scaffold for the development of new therapeutic agents. This guide has highlighted their significant potential in the fields of oncology, diabetes management, and infectious diseases. The structure-activity relationship studies, although preliminary for some activities, suggest that modifications to the core structure can lead to highly potent and selective compounds.
Future research should focus on:
-
Systematic SAR studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety of the most promising compounds in animal models.
-
Elucidation of detailed mechanisms of action: To better understand how these compounds exert their biological effects at the molecular level.
By leveraging the chemical tractability of the Ethyl 4-(4-fluorophenyl)-4-oxobutanoate scaffold, researchers can continue to explore and develop novel drug candidates with improved therapeutic profiles.
References
-
Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. RSC Advances. [Link]
-
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. [Link]
-
Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies. Molecules. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. [Link]
-
Binding interactions of convulsant and anticonvulsant gamma-butyrolactones and gamma-thiobutyrolactones with the picrotoxin receptor. PubMed. [Link]
-
In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [Link]
-
Marketed α‐glucosidase inhibitors and new developed selective inhibitors 4a–4f in the present work. ResearchGate. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. PubMed Central. [Link]
-
The molecular docking of compound 4 with α-glucosidase. (A,B) compound... ResearchGate. [Link]
-
Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids. ResearchGate. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. PubMed Central. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]
-
Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. Regulatory Mechanisms in Biosystems. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed. [Link]
-
Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Taylor & Francis Online. [Link]
-
ARYL DITHIOCARBAMATES: SYNTHESIS AND STUDIES OF ANTIMICROBIAL ACTIVITY BY 'IN SILICO' AND 'IN VITRO' METHODS. Ural Federal University. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones. PubMed. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall. MDPI. [Link]
-
In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. PubMed Central. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
-
Molecular docking studies for discovery of plant-derived α-glucosidase inhibitors. CABI Digital Library. [Link]
-
Anticancer assay (MTT). Bio-protocol. [Link]
-
Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Pharmaceutical Sciences. [Link]
-
MIC (Broth Microdilution) Testing. YouTube. [Link]
-
4.6. α-Glucosidase Inhibitory Assay. Bio-protocol. [Link]
-
Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. Research Square. [Link]
-
Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. PubMed. [Link]
-
ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]
-
Chalcone Derivatives: Role in Anticancer Therapy. PubMed. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Recreational drug use. Wikipedia. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PubMed Central. [Link]
Sources
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. In vitro α-glucosidase inhibitory assay [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
- 19. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. researchgate.net [researchgate.net]
- 21. medicine.dp.ua [medicine.dp.ua]
- 22. ijpcbs.com [ijpcbs.com]
- 23. In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 29. Binding interactions of convulsant and anticonvulsant gamma-butyrolactones and gamma-thiobutyrolactones with the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. chemistry.mdma.ch [chemistry.mdma.ch]
- 32. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and chemical research, the efficient and economical synthesis of key intermediates is paramount. Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a valuable building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth comparative analysis of potential synthetic routes to this compound, moving beyond mere procedural steps to dissect the underlying chemical principles and economic viability of each approach. As Senior Application Scientists, our goal is to empower you with the critical insights needed to make informed decisions in your synthetic endeavors, balancing yield and purity with tangible costs and scalability.
This guide will explore four classical and modern synthetic strategies: Friedel-Crafts acylation, Grignard reaction, Suzuki coupling, and Heck coupling. Each will be evaluated based on a combination of theoretical viability and available experimental data for analogous transformations, providing a framework for a comprehensive cost-effectiveness analysis.
Visualizing the Synthetic Pathways
To aid in conceptualizing the different approaches, the following diagram illustrates the potential synthetic disconnections for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Caption: Synthetic strategies for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and often go-to method for the synthesis of aryl ketones.[1][2] In the context of our target molecule, this would involve the reaction of fluorobenzene with a suitable four-carbon acylating agent, such as ethyl 4-chloro-4-oxobutanoate or succinic anhydride followed by esterification.
Reaction Principle: The reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly reactive acylium ion from the acylating agent.[3] This electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director, and the para product is generally favored due to reduced steric hindrance.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (1.2 eq.) and a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: A solution of ethyl 4-chloro-4-oxobutanoate (1.0 eq.) in the same solvent is added dropwise to the stirred suspension at 0-5 °C.
-
Aromatic Substrate Addition: Fluorobenzene (1.0-1.2 eq.) is then added dropwise, maintaining the low temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until completion (monitored by TLC or GC).
-
Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | Fluorobenzene and succinic anhydride are relatively inexpensive bulk chemicals. Ethyl 4-chloro-4-oxobutanoate is more specialized and thus more costly. |
| Catalyst | Aluminum chloride is a cheap and readily available Lewis acid. However, it is required in stoichiometric amounts, which can contribute significantly to the overall cost and waste generation. |
| Solvent | Dichloromethane is a common and relatively low-cost solvent, but its use is coming under increasing scrutiny due to environmental concerns. Nitrobenzene is a more effective solvent for deactivating arenes but is highly toxic. |
| Yield & Purity | Friedel-Crafts acylations can provide good to excellent yields. However, the reaction with fluorobenzene can lead to a mixture of ortho and para isomers, necessitating a potentially costly and time-consuming purification step. |
| Scalability | The reaction is generally scalable, but the handling of large quantities of aluminum chloride and the exothermic nature of the reaction require careful engineering controls. |
| Waste Management | The use of stoichiometric aluminum chloride generates significant amounts of acidic aluminum-containing waste, which requires neutralization and disposal, adding to the overall cost. |
Route 2: Grignard Reaction
The Grignard reaction offers a powerful method for carbon-carbon bond formation by reacting an organomagnesium halide with an electrophile.[4][5][6] For our target molecule, this would involve the reaction of 4-fluorophenylmagnesium bromide with ethyl 4-chloro-4-oxobutanoate.
Reaction Principle: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate is unstable and collapses to form the ketone.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated with a small crystal of iodine. A solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide.
-
Reaction with Acyl Chloride: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of ethyl 4-chloro-4-oxobutanoate (1.0 eq.) in the same anhydrous solvent is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried.
-
Purification: The product is purified by column chromatography or vacuum distillation.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | 4-Bromofluorobenzene is more expensive than fluorobenzene. Magnesium is inexpensive. Ethyl 4-chloro-4-oxobutanoate remains a key cost driver. |
| Reagents | Anhydrous solvents are required, which are more expensive than their technical grade counterparts. |
| Yield & Purity | Grignard reactions with acid chlorides are generally high-yielding. However, a potential side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol impurity. This can be minimized by using low temperatures and inverse addition. |
| Scalability | The preparation of Grignard reagents is a standard industrial process. However, the highly exothermic nature of the reaction and the requirement for strictly anhydrous conditions can pose challenges on a large scale. |
| Safety | Grignard reagents are highly reactive and pyrophoric, requiring specialized handling procedures, especially at scale. |
Route 3: Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7][8][9] To synthesize our target molecule, this would involve the coupling of 4-fluorophenylboronic acid with an appropriate ethyl 4-halo-4-oxobutanoate derivative.
Reaction Principle: The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]
Experimental Protocol (Hypothetical):
-
Reaction Setup: A flask is charged with 4-fluorophenylboronic acid (1.1 eq.), ethyl 4-bromo-4-oxobutanoate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Reaction Progression: The mixture is degassed and heated under an inert atmosphere for several hours until the reaction is complete.
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine and dried.
-
Purification: The crude product is purified by column chromatography.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | 4-Fluorophenylboronic acid and the halo-ester are specialty chemicals and can be expensive, particularly at a large scale. |
| Catalyst | Palladium catalysts are expensive precious metals. The cost is highly dependent on the catalyst loading required for efficient conversion. Catalyst recovery and recycling are crucial for economic viability on an industrial scale. |
| Ligands | Phosphine ligands, often required for efficient Suzuki couplings, can be costly and air-sensitive. |
| Yield & Purity | Suzuki couplings are known for their high yields, functional group tolerance, and high selectivity, often leading to cleaner reaction profiles and easier purification. |
| Scalability | The reaction is generally scalable, with many industrial applications. The main challenge is the cost and handling of the palladium catalyst. |
| Environmental Impact | Boron-containing byproducts are generally considered to be of low toxicity. The use of catalytic palladium makes this a more atom-economical approach compared to stoichiometric reagents. |
Route 4: Heck Coupling
The Heck coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[11][12] A potential, though less direct, route to our target molecule could involve the Heck reaction of a 4-halo-fluorobenzene with an unsaturated ester like ethyl but-3-enoate, followed by oxidation of the resulting alkene.
Reaction Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to form the coupled product and regenerate the catalyst.[13]
Experimental Protocol (Hypothetical - for the initial coupling):
-
Reaction Setup: A flask is charged with 4-iodofluorobenzene (1.0 eq.), ethyl but-3-enoate (1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent (e.g., DMF or acetonitrile).
-
Reaction Progression: The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed.
-
Workup and Subsequent Oxidation: The reaction mixture would be worked up to isolate the coupled alkene, which would then need to be subjected to an oxidation step (e.g., ozonolysis or Wacker-type oxidation) to generate the desired ketone functionality.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | 4-Iodofluorobenzene is more expensive than the corresponding bromide or chloride. Ethyl but-3-enoate is a commercially available reagent. |
| Catalyst | Similar to the Suzuki coupling, the cost of the palladium catalyst is a major consideration. |
| Multi-step Process | This route requires at least two synthetic steps (coupling and oxidation), which generally leads to a lower overall yield and higher processing costs compared to a single-step approach. |
| Yield & Purity | The Heck reaction itself can be high-yielding, but the subsequent oxidation step adds complexity and potential for side reactions, impacting the overall yield and purity of the final product. |
| Scalability | While Heck reactions are used in industry, the multi-step nature of this specific pathway to the target molecule makes it less attractive for large-scale production. |
Comparative Summary and Recommendation
| Synthesis Route | Pros | Cons | Estimated Cost-Effectiveness |
| Friedel-Crafts Acylation | Inexpensive starting materials (fluorobenzene, succinic anhydride); well-established technology. | Stoichiometric Lewis acid requirement; significant waste generation; potential for isomer formation requiring difficult purification. | Potentially the most cost-effective for large-scale production if isomer separation is efficient and waste disposal costs are managed. |
| Grignard Reaction | High reactivity and potentially high yields. | Expensive and moisture-sensitive starting materials; stringent anhydrous conditions required; safety concerns with pyrophoric reagents. | Moderate. The cost of starting materials and the need for specialized handling may offset the high yields. |
| Suzuki Coupling | High selectivity and yield; good functional group tolerance; cleaner reactions. | Expensive palladium catalyst and boronic acid starting materials; catalyst recovery is crucial for cost-effectiveness. | Moderate to High. Best suited for smaller to medium-scale synthesis where high purity is critical and catalyst recycling can be implemented. |
| Heck Coupling | High functional group tolerance. | Multi-step process leading to lower overall yield; expensive catalyst. | Low. The indirect nature of this route makes it the least economically viable option for the synthesis of the target molecule. |
Recommendation:
For large-scale, industrial production where cost per kilogram is the primary driver, the Friedel-Crafts acylation route appears to be the most promising, provided that an efficient and cost-effective method for the separation of the para-isomer can be developed. The initial investment in process optimization for purification and waste management would likely be offset by the low cost of the starting materials.
For laboratory-scale synthesis and in drug discovery settings , where speed, reliability, and high purity are often more critical than raw material costs, the Suzuki coupling presents a more attractive option. Its high selectivity and cleaner reaction profile can significantly reduce the time and effort required for purification, accelerating the overall research and development timeline.
References
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC.
- Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI.
- Friedel–Crafts Acyl
- EAS Reactions (3)
- The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande.
- The Suzuki Reaction. Chem 115 Myers.
- Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure.
- 3 - Organic Syntheses Procedure.
- Friedel-Crafts Acyl
- Comparison of the classical approaches to ketone synthesis with the...
- Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- The economies of synthesis. (2009). PMC.
- Friedel-Crafts Acyl
- 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol. Benchchem.
- Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. NIH.
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[11][14][15]triazo. Technical Disclosure Commons.
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
- Friedel-Crafts Acyl
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)
- Ethyl 4,4-difluoro-3-oxobutano
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutano
- Cas 881673-98-9,ethyl 2-cyano-4-(2-fluorophenyl)
- Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons.
- Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)
- CAS No : 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate.
- Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593. PubChem. 596593. PubChem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aroonchande.com [aroonchande.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. tdcommons.org [tdcommons.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 15. lookchem.com [lookchem.com]
A Guide to the Spectroscopic Characterization of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and Its Precursors
Introduction
In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of intermediate compounds are paramount. Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key ketoester intermediate, valuable for its role in the synthesis of more complex molecular architectures. Its structural integrity, confirmed through rigorous analytical methods, ensures the reliability of subsequent synthetic steps and the quality of the final product.
This guide provides an in-depth comparative analysis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate and its immediate precursors using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between structural modifications during synthesis and their corresponding spectral fingerprints, offering researchers a robust framework for reaction monitoring and product validation.
Synthetic Pathway: The Friedel-Crafts Acylation
The synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is efficiently achieved via a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1][2] In this process, fluorobenzene is acylated using ethyl succinyl chloride (also known as ethyl 4-chloro-4-oxobutyrate) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position. Subsequent loss of a proton re-aromatizes the ring, yielding the final product. This reaction is advantageous as the product, an aryl ketone, is deactivated towards further acylation, preventing polysubstitution.[2][3]
Caption: Synthetic workflow for Ethyl 4-(4-fluorophenyl)-4-oxobutanoate via Friedel-Crafts acylation.
Spectroscopic Methodologies
A multi-spectroscopic approach is essential for comprehensive structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) reveal the electronic environment of each nucleus, while splitting patterns in ¹H NMR indicate the number of adjacent protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of a molecule and its fragments. It provides the molecular weight and, through analysis of fragmentation patterns, valuable structural clues.[4]
Spectroscopic Analysis of Precursors
A thorough understanding of the precursors' spectra is the foundation for identifying the changes that signify a successful reaction.
4-Fluorobenzoyl Chloride
This acyl chloride is the source of the fluorophenyl ketone moiety.
-
¹H NMR: The aromatic protons will appear as two distinct multiplets in the downfield region (approx. 7.2-8.2 ppm). The protons ortho to the carbonyl group will be the most deshielded. Due to fluorine coupling, these signals will be more complex than simple doublets.
-
¹³C NMR: The spectrum will show four aromatic carbon signals and a highly deshielded carbonyl carbon signal (approx. 165-170 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).
-
FT-IR: A strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) group will be prominent around 1770-1800 cm⁻¹. A C-F stretching vibration will also be present around 1230 cm⁻¹.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺• will be observed at m/z 158, with a smaller [M+2]⁺• peak at m/z 160 due to the ³⁷Cl isotope. Key fragments include the 4-fluorobenzoyl cation (m/z 123) from the loss of the chlorine atom and the fluorophenyl cation (m/z 95) from the loss of CO.[5]
Ethyl Succinyl Chloride (Ethyl 4-chloro-4-oxobutyrate)
This reagent provides the ethyl butanoate backbone.
-
¹H NMR: The spectrum is characterized by aliphatic signals. The two methylene groups (-CH₂CH₂-) will appear as two distinct triplets around 2.8-3.2 ppm. The ethyl ester group will present as a quartet (-OCH₂-) around 4.1 ppm and a triplet (-CH₃) around 1.2 ppm.
-
¹³C NMR: Four distinct signals are expected: the acid chloride carbonyl (approx. 172 ppm), the ester carbonyl (approx. 171 ppm), the two methylene carbons (approx. 28 and 33 ppm), the ester methylene carbon (approx. 61 ppm), and the ester methyl carbon (approx. 14 ppm).
-
FT-IR: Two strong carbonyl absorption bands will be visible: one for the acid chloride C=O stretch (approx. 1800 cm⁻¹) and one for the ester C=O stretch (approx. 1735 cm⁻¹).
-
Mass Spectrometry (EI-MS): The molecular ion peak at m/z 164 (and m/z 166) may be weak or absent. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, m/z 119) and the loss of the chlorine atom (m/z 129).
Spectroscopic Profile of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
The formation of the product is confirmed by the appearance of new spectral features and the disappearance of key precursor signals. The following are predicted spectral data based on the structure and known data from similar compounds.[4][6]
-
¹H NMR:
-
Aromatic Region: Two signals, each integrating to 2H, will appear in the aromatic region (approx. 7.1-8.0 ppm). They will appear as doublets of doublets (or complex multiplets) due to coupling with both neighboring protons and the fluorine atom. The protons ortho to the new ketone group will be further downfield.
-
Aliphatic Region: The two methylene groups adjacent to the carbonyls will appear as distinct triplets around 3.3 ppm and 2.8 ppm. The ethyl ester signals will remain a quartet (approx. 4.1 ppm) and a triplet (approx. 1.2 ppm).
-
-
¹³C NMR:
-
Carbonyls: Two carbonyl signals will be present: the ketone carbonyl (approx. 196 ppm) and the ester carbonyl (approx. 173 ppm). The disappearance of the acid chloride carbonyl signal is a key indicator of reaction completion.
-
Aromatic Carbons: Six aromatic carbon signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Aliphatic Carbons: The four aliphatic carbons from the ethyl butanoate chain will be present.
-
-
FT-IR:
-
The sharp acid chloride C=O band around 1800 cm⁻¹ will be absent.
-
Two distinct C=O stretching bands will be observed: one for the aromatic ketone (approx. 1685 cm⁻¹) and one for the ester (approx. 1735 cm⁻¹). The lower frequency of the ketone stretch is due to conjugation with the aromatic ring.
-
The C-F stretch will still be present around 1230 cm⁻¹.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak [M]⁺• is expected at m/z 224.
-
Key fragmentations will be driven by the ketone and ester functionalities. Expect to see a prominent peak at m/z 123, corresponding to the [FC₆H₄CO]⁺ acylium ion, resulting from alpha-cleavage next to the ketone. Another significant fragmentation is the loss of the ethoxy radical (-•OC₂H₅) to give a fragment at m/z 179.
-
Data Summary and Comparative Analysis
The transition from precursors to product is marked by clear spectroscopic changes.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aromatic H | -COCH₂- | -CH₂CO₂Et | -OCH₂CH₃ | -OCH₂CH₃ |
|---|---|---|---|---|---|
| 4-Fluorobenzoyl Chloride | ~7.2-8.2 (m) | - | - | - | - |
| Ethyl Succinyl Chloride | - | ~3.2 (t) | ~2.8 (t) | ~4.1 (q) | ~1.2 (t) |
| Product | ~7.1-8.0 (m) | ~3.3 (t) | ~2.8 (t) | ~4.1 (q) | ~1.2 (t) |
Table 2: Comparative Key ¹³C NMR Carbonyl Shifts (δ, ppm)
| Compound | C=O (Acid Chloride) | C=O (Ketone) | C=O (Ester) |
|---|---|---|---|
| 4-Fluorobenzoyl Chloride | ~167 | - | - |
| Ethyl Succinyl Chloride | ~172 | - | ~171 |
| Product | - | ~196 | ~173 |
Table 3: Comparative Key FT-IR Frequencies (cm⁻¹)
| Compound | C=O (Acid Chloride) | C=O (Ketone) | C=O (Ester) | C-F |
|---|---|---|---|---|
| 4-Fluorobenzoyl Chloride | ~1785 | - | - | ~1230 |
| Ethyl Succinyl Chloride | ~1800 | - | ~1735 | - |
| Product | - | ~1685 | ~1735 | ~1230 |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion ([M]⁺•) | Key Fragment |
|---|---|---|
| 4-Fluorobenzoyl Chloride | 158 / 160 | 123 ([FC₆H₄CO]⁺) |
| Ethyl Succinyl Chloride | 164 / 166 | 119 ([M - OC₂H₅]⁺) |
| Product | 224 | 123 ([FC₆H₄CO]⁺) |
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluorobenzoyl chloride(403-43-0) 1H NMR [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to the Purity Assessment of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: The Definitive Advantage of Quantitative NMR (qNMR)
Executive Summary
The precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. Ethyl 4-(4-fluorophenyl)-4-oxobutanoate, a crucial building block in the synthesis of various pharmaceutical agents, demands an accurate and reliable method for purity assessment. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the industry standard, they are indirect, relative methods that depend entirely on the availability of a well-characterized, high-purity reference standard for the analyte itself. This guide provides a comprehensive comparison between these traditional methods and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating that qNMR is a superior, primary analytical method for the purity determination of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. We will present the theoretical basis for qNMR's advantages, comparative data, and a detailed, field-tested protocol for its implementation.
Introduction: The Challenge of Quantifying Key Intermediates
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a keto-ester intermediate whose purity directly impacts the yield, impurity profile, and overall safety of the final API. Inaccurate purity values can lead to significant downstream complications, including regulatory hurdles and compromised patient safety. Therefore, the choice of analytical methodology is not merely a technical decision but a critical quality attribute.
Traditional methods like HPLC and GC operate on the principle of physical separation followed by detection. The resulting signal (e.g., UV absorbance) is proportional to the concentration of the analyte. However, this proportionality constant (the response factor) is unique to the molecule. Consequently, to determine the purity of a sample, one must calibrate the instrument using a certified reference material (CRM) of the same molecule. This dependency introduces a significant logistical and financial burden and raises a fundamental question: how was the purity of the reference material itself determined? This circular logic highlights the need for a primary ratio method of measurement.
The qNMR Advantage: A Primary Method of Measurement
Quantitative NMR stands apart from chromatographic techniques because it is a primary analytical method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H-qNMR) giving rise to that signal, irrespective of the molecule's structure. This fundamental principle allows for the direct comparison of the molar ratio between an analyte and an unrelated, stable internal standard of known purity, without the need for an analyte-specific reference standard.
The core equation for qNMR purity calculation is a testament to its elegant simplicity:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molar Mass
-
m : Mass
-
Purity_std : Purity of the internal standard
This direct relationship provides unparalleled accuracy and traceability to the International System of Units (SI) through a certified internal standard.
Logical Framework: qNMR vs. Chromatographic Methods
Below is a diagram illustrating the fundamental differences in the analytical logic between qNMR and traditional chromatographic techniques.
A Senior Application Scientist's Guide to Catalysis in Ethyl 4-(4-fluorophenyl)-4-oxobutanoate Synthesis
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a manufacturing process. Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a valuable building block, and its synthesis via Friedel-Crafts acylation of fluorobenzene with ethyl succinyl chloride or succinic anhydride presents a classic chemical challenge. The choice of catalyst is paramount, influencing not only the yield and purity but also the environmental footprint and economic viability of the synthesis.
This guide provides a comparative analysis of three major classes of catalysts for this transformation: traditional Lewis acids, modern rare earth metal triflates, and heterogeneous zeolite catalysts. We will delve into the mechanistic underpinnings of each catalytic system, present comparative data from analogous reactions, and provide detailed experimental protocols to empower you to make an informed decision for your specific research and development needs.
The Synthetic Challenge: Friedel-Crafts Acylation of Fluorobenzene
The core transformation is an electrophilic aromatic substitution, where the electron-rich fluorobenzene ring attacks an acylium ion generated from the acylating agent (ethyl succinyl chloride or succinic anhydride). The fluorine atom is an ortho-, para-directing group; however, due to steric hindrance, the acylation occurs with high selectivity at the para position.[1] The primary role of the catalyst is to facilitate the formation of the highly reactive acylium ion.
Catalytic Systems: A Comparative Overview
The selection of a catalyst for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate involves a trade-off between reactivity, cost, ease of handling, and environmental impact. We will now explore the performance of three distinct catalytic approaches.
Traditional Lewis Acids: The Aluminum Chloride (AlCl₃) Benchmark
Mechanism and Performance:
Aluminum chloride is a powerful and widely used Lewis acid in Friedel-Crafts acylation.[2] It activates the acylating agent by coordinating with a halogen or oxygen atom, facilitating the formation of the acylium ion.[3] While highly effective in driving the reaction to completion, AlCl₃ suffers from significant drawbacks. The catalyst forms a strong complex with the ketone product, necessitating its use in stoichiometric or even super-stoichiometric amounts.[4] This complex must be hydrolyzed during aqueous workup, which destroys the catalyst and generates a substantial amount of acidic waste.[5]
Expected Outcome:
High yields of the desired product can be anticipated, but the process is characterized by a difficult workup and significant environmental concerns, making it less suitable for green and sustainable manufacturing.
Modern Homogeneous Catalysts: The Rise of Rare Earth Metal Triflates
Mechanism and Performance:
Rare earth metal triflates, such as Lanthanide(III) triflates (e.g., La(OTf)₃, Sc(OTf)₃), have emerged as highly efficient and reusable Lewis acid catalysts for Friedel-Crafts reactions.[6] Unlike AlCl₃, they are water-tolerant and do not form a strong, irreversible complex with the product, allowing for their use in catalytic amounts.[5] Studies on the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and trifluoromethanesulfonic acid (TfOH) composite catalyst have demonstrated excellent para-selectivity (99%) and high yields (87%).[7][8] Furthermore, these catalysts can be recovered and reused multiple times with minimal loss of activity.[6] A Chinese patent also details the use of a silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin for the para-acylation of fluorobenzene, highlighting the move towards supported, recyclable systems.[9]
Expected Outcome:
High yields and excellent para-selectivity are expected under milder conditions than with traditional Lewis acids. The key advantages are the catalytic nature of the reaction, the ease of catalyst recovery and reuse, and a significantly improved environmental profile.
Heterogeneous Catalysts: The Zeolite Advantage
Mechanism and Performance:
Zeolites, such as H-Beta, are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted acid sites. They function as solid acid catalysts, offering significant advantages in terms of operational simplicity, catalyst recovery (via simple filtration), and reusability.[10] The acylation reaction occurs within the pores of the zeolite, which can also impart shape selectivity. While potentially requiring higher temperatures and longer reaction times compared to their homogeneous counterparts, the elimination of a complex workup and the inherent recyclability make zeolites an attractive option for industrial applications.[11] The synthesis of zeolites from natural minerals is also being explored as a greener alternative to conventional chemical synthesis.[12]
Expected Outcome:
Moderate to good yields are achievable, with the primary benefits being the ease of catalyst separation and reuse, leading to a more sustainable and cost-effective process on a larger scale. Catalyst deactivation due to coke formation can be a factor, but regeneration is often possible.
Comparative Data Summary
While direct comparative data for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not available in a single source, the following table provides a summary based on analogous reactions and established principles.
| Catalyst System | Catalyst Type | Typical Loading | Key Advantages | Key Disadvantages | Expected Yield | Reusability | Environmental Impact |
| Aluminum Chloride (AlCl₃) | Homogeneous | Stoichiometric | High reactivity, low cost | Large amount of waste, difficult workup, corrosive | High | No | High |
| Lanthanide Triflates (e.g., La(OTf)₃) | Homogeneous | Catalytic (1-10 mol%) | High activity and selectivity, water-tolerant, reusable | Higher initial cost | High | Yes | Low |
| Zeolite (e.g., H-Beta) | Heterogeneous | Solid (wt%) | Easily separable and reusable, shape-selective | May require higher temperatures/longer times, potential for deactivation | Moderate to High | Yes | Very Low |
Visualizing the Catalytic Processes
To better understand the underlying chemistry and workflow, the following diagrams illustrate the general mechanism of Friedel-Crafts acylation and a comparison of the experimental workflows for homogeneous and heterogeneous catalysis.
Caption: Comparative workflow for homogeneous and heterogeneous catalysis.
Experimental Protocols
The following protocols are representative procedures for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate using each class of catalyst.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (2.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in anhydrous DCM.
-
Slowly add the solution from step 3 to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Protocol 2: Synthesis using Lanthanum(III) Triflate (La(OTf)₃)
Materials:
-
Fluorobenzene
-
Ethyl succinyl chloride
-
Lanthanum(III) triflate (La(OTf)₃) (5 mol%)
-
Nitromethane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add La(OTf)₃ (0.05 equivalents), fluorobenzene (1.5 equivalents), and anhydrous nitromethane.
-
Heat the mixture to 50 °C with stirring.
-
Add ethyl succinyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 50 °C for 4-6 hours, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate. The aqueous layer containing the catalyst can be concentrated and the catalyst recovered for reuse.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis using Zeolite H-Beta
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Zeolite H-Beta (activated)
-
1,2-Dichlorobenzene (solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate the Zeolite H-Beta catalyst by heating at 500 °C under a flow of dry air for 4 hours. Cool to room temperature under a nitrogen atmosphere.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated Zeolite H-Beta (e.g., 20 wt% with respect to the limiting reagent), succinic anhydride (1.0 equivalent), fluorobenzene (3.0 equivalents), and 1,2-dichlorobenzene.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction may take 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst by filtration, washing with fresh solvent (e.g., ethyl acetate). The recovered catalyst can be washed, dried, and reactivated for reuse.
-
Take the filtrate and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or recrystallization.
Conclusion and Future Outlook
The synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate via Friedel-Crafts acylation offers a clear illustration of the evolution of catalytic science. While traditional Lewis acids like AlCl₃ remain effective, their environmental and process-related drawbacks are significant. Modern homogeneous catalysts, particularly rare earth metal triflates, offer a compelling combination of high activity, selectivity, and reusability, representing a substantial step towards greener chemical synthesis. For large-scale industrial applications, heterogeneous catalysts like zeolites present the most sustainable long-term solution, with their ease of separation and potential for continuous processing.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 9. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 10. Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Comparative environmental assessment of zeolites synthesized from chemicals and natural minerals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking the Synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate
Introduction: The Significance of a Fluorinated Ketoester in Medicinal Chemistry
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a fluorinated aromatic ring, a ketone, and an ester, makes it a versatile intermediate for creating more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule to its target, while the keto-ester moiety provides multiple reactive sites for further chemical modifications. For instance, the structurally related compound, Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, is a known intermediate in the development of anti-inflammatory and antidiabetic agents[1]. Given its potential, establishing a reliable and high-yielding synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is of significant interest to researchers in drug discovery and development.
This guide provides a comprehensive analysis of the most logical synthetic route to Ethyl 4-(4-fluorophenyl)-4-oxobutanoate—the Friedel-Crafts acylation—and benchmarks the expected yield based on analogous transformations. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the overall yield and purity of the final product.
Synthetic Strategy: The Friedel-Crafts Acylation as the Method of Choice
The most direct and industrially scalable approach to synthesize Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is the Friedel-Crafts acylation of fluorobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring[2]. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent[2].
There are two primary choices for the acylating agent in this synthesis:
-
Ethyl 3-(chloroformyl)propanoate (Ethyl Succinyl Chloride): This is the most direct acylating agent.
-
Succinic Anhydride: This is a common and often more stable alternative. The reaction with succinic anhydride yields 4-(4-fluorophenyl)-4-oxobutanoic acid, which would then require a subsequent esterification step to obtain the desired ethyl ester. The Haworth synthesis, a well-established method for preparing polycyclic aromatic hydrocarbons, utilizes succinic anhydride in a Friedel-Crafts reaction, highlighting its utility[3].
A key advantage of the Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material (fluorobenzene). This deactivation of the aromatic ring prevents further acylation, thus minimizing the formation of polysubstituted byproducts[4].
Reaction Mechanism: A Step-by-Step Look at the Friedel-Crafts Acylation
The mechanism of the Friedel-Crafts acylation using ethyl succinyl chloride and aluminum chloride is a well-understood electrophilic aromatic substitution.
Caption: Mechanism of Friedel-Crafts Acylation.
Benchmark Synthesis Protocol: Friedel-Crafts Acylation of Fluorobenzene
This protocol describes a standard laboratory procedure for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate.
Materials and Reagents:
-
Fluorobenzene (anhydrous)
-
Ethyl 3-(chloroformyl)propanoate (Ethyl Succinyl Chloride)
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Add fluorobenzene (1.0 equivalent) to the cooled suspension. To the dropping funnel, add a solution of ethyl 3-(chloroformyl)propanoate (1.05 equivalents) in anhydrous dichloromethane. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15 minutes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Benchmarking the Yield: A Comparative Analysis
While specific yield data for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is not extensively reported in the literature, we can establish a reliable benchmark by examining analogous reactions.
| Product | Reaction Type | Reported Yield | Reference |
| Ethyl 2-oxo-4-phenylbutyrate | Grignard-based synthesis | 80-93% | [5][6] |
| Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate hydrochloride | Esterification | 97% | [7] |
| Ethyl 4,4,4-trifluoroacetoacetate | Claisen Condensation | 75-85% | [8] |
Based on these analogous reactions and the high efficiency of Friedel-Crafts acylations, a target yield of 80-90% for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate is a reasonable and achievable benchmark for process optimization.
Factors Influencing Yield and Selectivity
Several factors can significantly impact the yield and selectivity of the Friedel-Crafts acylation:
-
Purity of Reagents: The use of anhydrous reagents and solvents is critical, as moisture can deactivate the Lewis acid catalyst.
-
Stoichiometry of the Catalyst: A slight excess of the Lewis acid catalyst is often required to drive the reaction to completion.
-
Reaction Temperature: Careful temperature control is necessary. While the reaction is typically started at a low temperature to control the initial exotherm, allowing it to proceed at room temperature ensures a reasonable reaction rate.
-
Reaction Time: The reaction should be monitored to ensure complete consumption of the starting material without the formation of significant byproducts.
Purification and Characterization
The identity and purity of the synthesized Ethyl 4-(4-fluorophenyl)-4-oxobutanoate should be confirmed through standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methylene groups (triplets), and the aromatic protons (doublets of doublets or multiplets). |
| ¹³C NMR | Resonances for the ester and ketone carbonyls, the ethyl group carbons, the methylene carbons, and the aromatic carbons (with C-F coupling). |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |
| Infrared (IR) | Strong absorption bands for the ester and ketone carbonyl groups. |
Conclusion
The Friedel-Crafts acylation of fluorobenzene with ethyl succinyl chloride is a robust and efficient method for the synthesis of Ethyl 4-(4-fluorophenyl)-4-oxobutanoate. By carefully controlling the reaction conditions and using high-purity reagents, researchers can realistically target yields in the range of 80-90%. This guide provides a comprehensive framework for synthesizing and benchmarking this valuable intermediate, empowering researchers to efficiently produce this compound for applications in medicinal chemistry and drug discovery.
References
- CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents.
- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents.
- CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents.
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem. Available at: [Link]
-
ethyl 4-(4-chlorophenyl)-4-oxobutanoate - 53503-49-4, C12H13ClO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
- EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate - Google Patents.
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. - ResearchGate. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. Available at: [Link]
- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents.
-
Cas 881673-98-9,ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate | lookchem. Available at: [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF - European Patent Office - EP 4188929 B1. Available at: [Link]
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate - MySkinRecipes. Available at: [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of (c) Ethyl 4-[4-(2-aminoethyl)-phenyl-]4-oxobutanoate - PrepChem.com. Available at: [Link]
-
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate - PubChem. Available at: [Link]
-
Friedel Crafts Reaction - IIT Kanpur. Available at: [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][8][9]triazo - Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/7788/ at: https://www.tdcommons.org/dpubs_series/7788/
Sources
- 1. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate [myskinrecipes.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 6. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
